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  • Product: 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid
  • CAS: 606489-07-0

Core Science & Biosynthesis

Foundational

The Molecular and Analytical Landscape of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic Acid

A Technical Whitepaper on the Terminal Metabolite of Pyrazinamide Executive Summary 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS: 606489-07-0), more commonly referred to in clinical literature by its tautomeric name...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on the Terminal Metabolite of Pyrazinamide

Executive Summary

5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS: 606489-07-0), more commonly referred to in clinical literature by its tautomeric name 5-hydroxypyrazine-2-carboxylic acid (5-OH-PA; CAS: 34604-60-9), is a critical small-molecule metabolite. In the realm of infectious disease pharmacology, it is recognized as the major, inactive terminal metabolite of the first-line anti-tuberculosis prodrug, Pyrazinamide (PZA).

For researchers and drug development professionals, tracking 5-OH-PA is not merely an exercise in mass balance; it is a vital pharmacokinetic biomarker. Its systemic accumulation is heavily implicated in PZA-induced hepatotoxicity, making the precise quantification of this compound essential for therapeutic drug monitoring (TDM) and the optimization of individualized dosing regimens[1].

Chemical Identity & Structural Biology

Understanding the physical chemistry of this compound is fundamental to developing robust extraction and detection methodologies.

  • Molecular Formula: C₅H₄N₂O₃

  • Molecular Weight: 140.10 g/mol

  • Keto-Enol Tautomerism: The pyrazine ring exhibits dynamic tautomerization. It shifts between the aromatic 5-hydroxy form (5-hydroxypyrazine-2-carboxylic acid) and the lactam-like oxo form (5,6-dihydro-5-oxo-2-pyrazinecarboxylic acid). In aqueous biological matrices (like plasma and urine), this duality dictates the molecule's high polarity, low pKa, and unique chromatographic retention behavior.

The Metabolic Cascade: Enzymatic Biotransformation

Pyrazinamide is a prodrug that undergoes extensive hepatic metabolism before renal elimination. The biotransformation to 5-OH-PA is driven by two primary enzymatic pathways:

  • The Deamidase Pathway (Primary): PZA is initially deaminated by microsomal deamidase (or mycobacterial pncA) into Pyrazinoic Acid (POA), the active sterilizing moiety[1]. POA is subsequently oxidized by hepatic Xanthine Oxidase (XO) to form the terminal 5-OH-PA[2].

  • The Direct Oxidation Pathway (Secondary): PZA can be directly oxidized by XO to 5-hydroxypyrazinamide (5-OH-PZA), which is then deaminated to yield 5-OH-PA[3].

Metabolic_Pathway PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active) PZA->POA Deamidase OH_PZA 5-Hydroxy-PZA (Intermediate) PZA->OH_PZA Xanthine Oxidase OH_PA 5-OH-PA / 5-Oxo-PCA (Terminal) POA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Deamidase

Metabolic cascade of Pyrazinamide to 5-OH-PA via deamidase and Xanthine Oxidase pathways.

Clinical Pharmacokinetics & Hepatotoxicity

The quantification of 5-OH-PA provides a direct window into a patient's drug-metabolizing capacity.

  • Hepatotoxicity: High systemic levels of 5-OH-PA are responsible for dose-dependent hepatocellular damage[1]. Monitoring this metabolite allows clinicians to preemptively adjust doses before severe liver injury occurs.

  • Dosing Optimization: Variability in PZA metabolism is influenced by sex, weight bands, and co-infections (e.g., HIV)[2]. Patients with high serum creatinine exhibit altered oral clearance of pyrazinoic acid, risking the toxic accumulation of 5-OH-PA[2].

  • Dietary Confounders: Interestingly, 5-OH-PA is also a known urinary metabolite of alkylpyrazines (such as 2-methylpyrazine) found in roasted coffee[4]. Clinical bioanalysis must account for dietary intake to avoid false baselines.

Table 1: Pharmacokinetic & Clinical Parameters
ParameterValue / DescriptionClinical Implication
Primary Source Pyrazinamide (PZA) metabolismBiomarker for PZA clearance and XO activity[2].
Elimination Route Renal (Glomerular filtration)Requires dose reduction in renal impairment[3].
Toxicity Correlation Dose-dependent HepatotoxicityHigh levels trigger pyrazinamide-induced liver damage[1].
Dietary Source Coffee alkylpyrazinesConfounding variable in baseline urinalysis[4].

Analytical Methodology: LC-MS/MS Protocol

To achieve the sensitivity required for pharmacokinetic modeling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, vastly outperforming traditional HPLC-UV methods[5].

Self-Validating System Design: To ensure absolute trustworthiness, this protocol mandates the use of a stable isotope-labeled internal standard (e.g., 5-OH-PA-¹³C₃). Spiking this into the raw matrix guarantees that any extraction losses or MS ion-suppression effects are mathematically normalized, rendering the assay self-validating.

Step-by-Step Experimental Workflow
  • Sample Preparation (Protein Precipitation):

    • Action: Add 3 volumes of cold Acetonitrile (containing the internal standard) to 1 volume of human plasma or urine.

    • Causality: Acetonitrile rapidly denatures matrix proteins to prevent column clogging. Crucially, its dielectric constant ensures that the highly polar 5-OH-PA remains completely dissolved in the supernatant[5].

  • Centrifugation:

    • Action: Centrifuge at 14,000g for 10 minutes at 4°C.

    • Causality: The high g-force ensures a tightly packed protein pellet. The 4°C temperature prevents the thermal degradation of unstable intermediate metabolites during the mechanical stress of centrifugation.

  • UHPLC Separation:

    • Action: Inject the supernatant onto a reverse-phase C18 column using an aqueous-to-organic gradient.

    • Causality: Because 5-OH-PA is highly polar, starting with a highly aqueous mobile phase (e.g., 0.1% formic acid in water) ensures proper retention on the C18 phase. The subsequent organic ramp efficiently elutes the compound while washing away hydrophobic lipid interferences.

  • ESI-MS/MS Detection:

    • Action: Utilize Electrospray Ionization (ESI) in Negative Ion Mode, utilizing Multiple Reaction Monitoring (MRM).

    • Causality: The carboxylic acid moiety of 5-OH-PA readily donates a proton to form a stable [M-H]⁻ precursor ion. MRM isolates this specific mass transition, effectively eliminating background noise from isobaric plasma components[5].

LCMS_Workflow S1 1. Sample Collection (Plasma/Urine at -80°C) S2 2. Protein Precipitation (Acetonitrile + IS) S1->S2 S3 3. Centrifugation (14,000g, 10 min, 4°C) S2->S3 S4 4. UHPLC Separation (C18, Gradient Elution) S3->S4 S5 5. ESI-MS/MS Detection (Negative MRM Mode) S4->S5

Standardized LC-MS/MS analytical workflow for quantifying 5-OH-PA in biological matrices.

Table 2: LC-MS/MS Validation Metrics for 5-OH-PA[6]
Analytical ParameterLC-MS/MS Performance
Linearity Range 0.002 - 0.600 µg/mL
Lower Limit of Quant. (LLOQ) 0.002 µg/mL
Intra-batch Precision (CV) 1.10 - 4.57%
Mean Extraction Recovery 80.8%

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Exploratory

5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic Acid Introduction 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS Number: 34604-60-9) is a heterocyclic organic compound o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic Acid

Introduction

5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS Number: 34604-60-9) is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug metabolism.[1][2] Also known by its tautomeric name, 5-Hydroxypyrazine-2-carboxylic acid, this molecule represents a core pyrazine scaffold, a class of compounds renowned for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4]

The primary significance of this compound lies in its role as a major metabolite of Pyrazinamide, a first-line medication for the treatment of tuberculosis.[5][6] A thorough understanding of its chemical properties is therefore paramount for researchers investigating the pharmacokinetics, efficacy, and metabolic pathways of this crucial antitubercular drug. This guide provides a comprehensive overview of its physicochemical characteristics, spectroscopic profile, reactivity, and handling protocols, designed for researchers, scientists, and drug development professionals.

A key chemical feature of this molecule is the keto-enol tautomerism, allowing it to exist in equilibrium between the lactam (oxo) and lactim (hydroxy) forms. This property profoundly influences its reactivity, intermolecular interactions, and biological behavior.

Caption: Keto-Enol Tautomerism of the title compound.

Physicochemical Properties

The compound is typically supplied as a crystalline solid, with its color ranging from off-white to yellow or gray.[1] Its robust heterocyclic structure, featuring multiple hydrogen bond donors and acceptors, contributes to a high melting point and influences its solubility profile.

PropertyValueSource(s)
CAS Number 34604-60-9[1][2][5]
Molecular Formula C₅H₄N₂O₃[1][2][5]
Molecular Weight 140.10 g/mol [2][5]
IUPAC Name 5-oxo-5,6-dihydropyrazine-2-carboxylic acid[1]
Common Synonyms 5-Hydroxypyrazine-2-carboxylic acid, 5-OH-PCA[5]
Appearance Off-white to Gray to Yellow Crystalline Solid[1]
Melting Point 269.2 °C[2]
Purity Typically ≥96%[1]

Solubility: While specific quantitative solubility data is not widely published, the presence of a carboxylic acid, an amide-like lactam ring, and two nitrogen atoms suggests polarity. It is expected to be soluble in hot water and polar organic solvents like DMSO and methanol, but likely possesses limited solubility in non-polar solvents such as ether and benzene, similar to related pyrazine carboxylic acids.[7][8]

Synthesis and Purification

While various methods exist for creating the pyrazine core, a common and versatile approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[3][9] A plausible synthetic route for 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid would involve the cyclocondensation of diaminomaleonitrile (or a related precursor) with a glyoxylic acid derivative, followed by hydrolysis and oxidation steps.

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Foundational

5-oxo-5,6-dihydro-2-pyrazinecarboxylic acid CAS number

An In-depth Technical Guide to 5-oxo-5,6-dihydro-2-pyrazinecarboxylic acid (CAS: 34604-60-9) Introduction 5-oxo-5,6-dihydro-2-pyrazinecarboxylic acid, also known by its common synonym 5-hydroxypyrazine-2-carboxylic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-oxo-5,6-dihydro-2-pyrazinecarboxylic acid (CAS: 34604-60-9)

Introduction

5-oxo-5,6-dihydro-2-pyrazinecarboxylic acid, also known by its common synonym 5-hydroxypyrazine-2-carboxylic acid, is a heterocyclic organic compound of significant interest in the fields of pharmacology and medicinal chemistry. Its primary relevance stems from its role as a major human metabolite of Pyrazinamide (PZA), a first-line medication for the treatment of tuberculosis.[1] Understanding the properties, synthesis, and analysis of this compound is crucial for researchers and drug development professionals engaged in metabolic studies, toxicological evaluation, and therapeutic drug monitoring related to pyrazinamide therapy.[2]

This technical guide provides a comprehensive overview of 5-oxo-5,6-dihydro-2-pyrazinecarboxylic acid, detailing its chemical identity, potential synthetic routes, in-depth analytical methodologies for its characterization and purity assessment, and its biological significance as a key metabolite in the context of tuberculosis treatment.

Part 1: Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The Chemical Abstracts Service (CAS) has assigned the number 34604-60-9 to this compound.[3] It is also referred to by several synonyms, which reflects its tautomeric nature.

Synonyms:

  • 5-Hydroxypyrazine-2-carboxylic acid[3]

  • 5-oxo-4,5-dihydropyrazine-2-carboxylic acid[2]

  • 5-Hydroxypyrazinoic acid

  • 4,5-Dihydro-5-oxo-2-pyrazinecarboxylic acid

Physicochemical Data Summary

The key properties of 5-oxo-5,6-dihydro-2-pyrazinecarboxylic acid are summarized in the table below. This data is essential for its handling, characterization, and use as a reference standard in analytical methods.

PropertyValueSource(s)
CAS Registry Number 34604-60-9[3]
Molecular Formula C₅H₄N₂O₃[3]
Molecular Weight 140.1 g/mol [3]
Physical Form Off-white to Gray to Yellow Crystalline Solid[2]
Purity (Typical) ≥98%[3]
InChI Key CGQFCIHUUCMACC-UHFFFAOYSA-N[3]
Canonical SMILES O=C(O)C1=NC=CC(=O)N1
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]
Solubility Soluble in DMSO and Water (≥7.63 mg/mL)[4]

Part 2: Synthesis of 5-oxo-5,6-dihydro-2-pyrazinecarboxylic acid

While various synthetic routes exist for pyrazine derivatives, a notable and environmentally conscious approach for producing 5-hydroxypyrazine-2-carboxylic acid involves biotransformation. This method leverages the enzymatic machinery of microorganisms to achieve a specific chemical conversion, often under mild conditions.

Protocol: Biotransformation of 2-Cyanopyrazine

A documented method involves the use of Agrobacterium sp. DSM 6336 for the bioconversion of 2-cyanopyrazine into 5-hydroxypyrazine-2-carboxylic acid.[5] This process represents a "green chemistry" approach, avoiding harsh reagents and complex purification steps often associated with traditional organic synthesis.

Experimental Workflow:

  • Cultivation of Microorganism: Cultivate Agrobacterium sp. DSM 6336 in a suitable nutrient-rich medium until a desired cell density is reached.

  • Cell Harvesting: Harvest the bacterial cells via centrifugation and wash with a buffer solution (e.g., phosphate buffer) to remove residual media components.

  • Biotransformation Reaction: Resuspend the cell pellet in a reaction buffer containing the substrate, 2-cyanopyrazine.

  • Incubation: Maintain the reaction mixture at an optimal temperature and pH with gentle agitation to ensure adequate aeration and cell suspension.

  • Monitoring: Periodically sample the reaction mixture and analyze for the consumption of the starting material and the formation of the product using an appropriate analytical technique, such as HPLC.

  • Product Isolation: Upon completion of the reaction, separate the cells from the supernatant by centrifugation or filtration. The supernatant, containing the desired 5-hydroxypyrazine-2-carboxylic acid, can then be subjected to further purification if necessary (e.g., crystallization or chromatography).

G cluster_prep Microorganism Preparation cluster_reaction Biotransformation cluster_analysis Isolation & Analysis Cultivation 1. Cultivate Agrobacterium sp. DSM 6336 Harvesting 2. Harvest & Wash Cells Cultivation->Harvesting Reaction 3. Resuspend Cells with 2-Cyanopyrazine Harvesting->Reaction Incubation 4. Incubate with Agitation Reaction->Incubation Monitoring 5. Monitor Reaction (HPLC) Incubation->Monitoring Isolation 6. Isolate Supernatant Monitoring->Isolation Purification 7. Purify Product Isolation->Purification G Sample Synthesized Compound Dissolve Dissolve in Methanol/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect by UV (270/310 nm) Separate->Detect Analyze Calculate Purity (Area % Report) Detect->Analyze G PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) PZA->POA Microsomal Amidase OH_PZA 5-Hydroxypyrazinamide PZA->OH_PZA Xanthine Oxidase OH_PA 5-Hydroxypyrazine-2- carboxylic Acid (5-OH-PA) POA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Microsomal Amidase

Sources

Exploratory

Unraveling the Mechanism of Action of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic Acid: The Principal Driver of Pyrazinamide-Induced Hepatotoxicity

Executive Summary Pyrazinamide (PZA) remains a non-negotiable cornerstone in the first-line treatment of Mycobacterium tuberculosis. However, its clinical application is severely bottlenecked by dose-dependent hepatotoxi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazinamide (PZA) remains a non-negotiable cornerstone in the first-line treatment of Mycobacterium tuberculosis. However, its clinical application is severely bottlenecked by dose-dependent hepatotoxicity. For decades, the exact molecular mechanism behind this liver injury remained ambiguous. Recent pharmacological consensus has shifted the focus from the parent drug to its terminal excretory metabolite: 5,6-dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS: 606489-07-0), widely referred to in literature by its tautomeric name, 5-hydroxy-2-pyrazinecarboxylic acid (5-OH-PA) .

This technical whitepaper provides an in-depth analysis of 5-OH-PA. We dissect its biotransformation pathways, elucidate its toxicological mechanism of action on host hepatocytes, and provide self-validating experimental protocols for drug development professionals seeking to quantify and mitigate its effects.

Biotransformation and Metabolic Pathways

PZA is a prodrug that requires enzymatic activation. The biotransformation of PZA into 5-OH-PA occurs primarily in the liver via a dual-enzyme cascade involving microsomal amidase and xanthine oxidase (XO).

According to authoritative pharmacokinetic models [1][1], the metabolism follows two parallel routes:

  • The Primary Activation Route: PZA is deamidated by liver microsomal amidase to form Pyrazinoic Acid (PA). PA is the active anti-mycobacterial moiety. Subsequently, PA is hydroxylated by XO to form the terminal metabolite, 5-OH-PA.

  • The Direct Oxidation Route: PZA is directly oxidized by XO to form 5-hydroxy-pyrazinamide (5-OH-PZA), which is then hydrolyzed by amidase to yield 5-OH-PA.

MetabolicPathway PZA Pyrazinamide (Prodrug) PA Pyrazinoic Acid (Active Agent) PZA->PA Liver Amidase OH_PZA 5-Hydroxy-PZA (Intermediate) PZA->OH_PZA Xanthine Oxidase (XO) OH_PA 5,6-Dihydro-5-oxo- 2-pyrazinecarboxylic acid (Toxic Metabolite) PA->OH_PA Xanthine Oxidase (XO) OH_PZA->OH_PA Liver Amidase

Caption: Metabolic biotransformation of Pyrazinamide into 5-OH-PA via Amidase and Xanthine Oxidase.

Mechanism of Action: Hepatocellular Toxicity

Because 5-OH-PA lacks anti-mycobacterial efficacy, its "mechanism of action" strictly refers to its toxicological pathways within host tissues. Clinical and in vitro data confirm that 5-OH-PA is the primary molecular species responsible for PZA-induced liver injury [2][2].

  • Oxidative Stress & Cellular Apoptosis: 5-OH-PA accumulation in hepatocytes triggers the generation of reactive oxygen species (ROS). This oxidative stress leads to lipid peroxidation, mitochondrial dysfunction, and eventual cellular apoptosis.

  • Metabolic Perturbation: Metabolomic profiling of subjects dosed with 5-OH-PA reveals severe aberrant metabolic shifts in the liver. These perturbations are significantly more pronounced than those caused by the parent drug (PZA) or the active intermediate (PA) [3][3].

  • Biomarker Elevation: The cellular damage induced by 5-OH-PA directly correlates with the leakage of hepatic enzymes into the bloodstream, resulting in significantly elevated aspartate aminotransferase (AST), alanine aminotransferase (ALT), and galactose single-point (GSP) levels.

Quantitative Toxicity and Pharmacokinetic Data

To contextualize the threat posed by 5-OH-PA, the following table summarizes the comparative pharmacological and toxicological profiles of PZA and its primary metabolites.

CompoundRole in TherapyPrimary Origin EnzymeRelative HepatotoxicityClinical Biomarker Correlation
Pyrazinamide (PZA) ProdrugN/ALowWeak
Pyrazinoic Acid (PA) Active Anti-TB AgentLiver Microsomal AmidaseModerateModerate
5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (5-OH-PA) Terminal Toxic MetaboliteXanthine Oxidase (XO)High Strong (Elevated AST/ALT/GSP)

Experimental Methodologies & Self-Validating Protocols

For researchers investigating drug-induced liver injury (DILI) or developing novel anti-TB formulations, rigorous experimental validation is required. The following protocols are designed as self-validating systems to ensure trustworthy data.

Protocol A: In Vitro Hepatotoxicity Screening (HepG2 Assay)
  • Causality of Model: The HepG2 human hepatoma cell line is utilized because it retains trace metabolic enzyme activities representative of human hepatocytes, making it highly relevant for DILI screening.

  • Self-Validating System: This assay incorporates bis-p-nitrophenyl phosphate (BNPP) , a potent amidase inhibitor. By treating a control group with PZA + BNPP, the conversion of PZA to 5-OH-PA is enzymatically blocked. If cytotoxicity is abolished in the BNPP group but remains high in the direct 5-OH-PA treated group, the system self-validates that 5-OH-PA is the definitive toxicant.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate at 37°C in 5% CO₂ for 24 hours to allow for adherence and stabilization.

  • Treatment Preparation: Prepare five distinct groups: (1) Vehicle Control, (2) PZA[50-500 µM], (3) PA [50-500 µM], (4) 5-OH-PA [50-500 µM], and (5) PZA + BNPP[100 µM].

  • Incubation: Expose the cells to the treatment groups for 48 hours to allow sufficient time for metabolic conversion and intracellular accumulation.

  • Viability Assessment: Add 50 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Quantification: Aspirate the medium, solubilize the resulting formazan crystals with 200 µL of DMSO, and measure absorbance at 570 nm using a microplate spectrophotometer.

Workflow A HepG2 Cell Culture B Drug Incubation (PZA vs 5-OH-PA) A->B Seed & Stabilize C Self-Validation: + BNPP Control B->C Pathway Blockade D MTT Viability Assay B->D 48h Exposure C->D Compare Toxicity E Spectrophotometric Analysis D->E Absorbance (570nm)

Caption: Self-validating in vitro workflow for assessing 5-OH-PA cytotoxicity using BNPP controls.

Protocol B: UPLC-MS/MS Quantification of 5-OH-PA in Biological Matrices
  • Causality of Method: UPLC-MS/MS is selected over standard HPLC due to its superior chromatographic resolution, which is critical for distinguishing structurally similar tautomers and metabolites (PZA, PA, 5-OH-PZA, 5-OH-PA).

  • Self-Validating System: The protocol mandates the use of Pyrazinamide-D3 (deuterated PZA) as an internal standard (IS). The IS automatically corrects for matrix effects, ion suppression, and extraction losses, ensuring absolute quantitative accuracy.

Step-by-Step Methodology:

  • Sample Spiking: Aliquot 100 µL of patient urine or plasma into a microcentrifuge tube. Spike with 10 µL of Pyrazinamide-D3 internal standard (10 µg/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate matrix proteins. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatography: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a C18 UPLC column. Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and pure acetonitrile (Mobile Phase B).

  • Mass Spectrometry Detection: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive multiple reaction monitoring (MRM) mode. Track the specific parent-to-daughter m/z transitions for 5-OH-PA to quantify its exact concentration.

Clinical Implications and Drug Development Strategies

Understanding that 5,6-dihydro-5-oxo-2-pyrazinecarboxylic acid is the root cause of PZA hepatotoxicity opens new avenues for drug development:

  • Enzyme Inhibition: Co-administering amidase inhibitors (like BNPP) prevents the formation of 5-OH-PA. However, because amidase is also required to form the active anti-TB compound (PA), this approach requires precise, targeted delivery to avoid neutralizing the drug's efficacy.

  • Pharmaceutical Cocrystals: Recent innovations in materials science have led to the development of hepatoprotective cocrystals. For example, a Pyrazinamide–Baicalein cocrystal formulated at a rare 7:3 ratio has been shown to maintain PZA bioavailability while utilizing Baicalein's inherent hepatoprotective properties to neutralize the oxidative stress induced by 5-OH-PA [4][4].

References

  • A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide. Antimicrobial Agents and Chemotherapy. 2

  • Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. PMC / National Institutes of Health. 1

  • Metabolomics approach discriminates toxicity index of pyrazinamide and its metabolic products, pyrazinoic acid and 5-hydroxy pyrazinoic acid. PubMed. 3

  • Hepatoprotective Pyrazinamide–Baicalein Cocrystal with a Rare Ratio of 7:3. Crystal Growth & Design - ACS Publications. 4

Sources

Foundational

Spectroscopic Profiling of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic Acid: An Analytical Whitepaper

Executive Summary As a Senior Application Scientist specializing in small-molecule characterization, I frequently encounter challenges in the structural elucidation of highly polar, low-molecular-weight metabolites. 5,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule characterization, I frequently encounter challenges in the structural elucidation of highly polar, low-molecular-weight metabolites. 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS 606489-07-0), also widely known by its tautomeric name 5-hydroxypyrazine-2-carboxylic acid (CAS 34604-60-9) or simply 5-OH-PA , is the terminal major metabolite of the first-line anti-tuberculosis drug Pyrazinamide (PZA).

Accurate spectroscopic profiling of this compound is not merely an academic exercise; it is a critical requirement for therapeutic drug monitoring. Recent toxicological models have confirmed that the accumulation of 5-OH-PA is directly correlated with elevated aspartate transaminase (AST) and alanine aminotransferase (ALT) levels, making it a primary biomarker for PZA-induced hepatotoxicity[1]. This whitepaper synthesizes the foundational spectroscopic data (NMR, FT-IR, and MS) and provides field-proven, self-validating protocols for its isolation and characterization.

Chemical Identity and Tautomeric Dynamics

In aqueous and physiological environments, the compound exists in a dynamic tautomeric equilibrium between the 5-hydroxy (aromatic) and 5-oxo (lactam) forms. Spectroscopic methods are highly sensitive to this equilibrium. The lactam form (5,6-dihydro-5-oxo-2-pyrazinecarboxylic acid) is thermodynamically favored in polar solvents and the solid state, which dictates our choice of analytical parameters and solvent systems for NMR and IR acquisition[2].

Metabolic Origins and Clinical Significance

Understanding the origin of the analyte informs our extraction protocols. PZA is a prodrug that is activated by mycobacterial or host amidases into pyrazinoic acid (PA). Subsequently, host xanthine oxidase (XO) hydroxylates PA to form 5-OH-PA[1]. Because 5-OH-PA is highly polar and accumulates in the liver and urine, our analytical workflows must be optimized for hydrophilic retention rather than standard reversed-phase chromatography.

MetabolicPathway PZA Pyrazinamide (Prodrug) PA Pyrazinoic Acid (Active Metabolite) PZA->PA Microsomal Amidase OH_PA 5,6-Dihydro-5-oxo- 2-pyrazinecarboxylic acid PZA->OH_PA Direct Oxidation PA->OH_PA Xanthine Oxidase

Fig 1. Metabolic activation and oxidation pathway of Pyrazinamide in the human liver.

Comprehensive Spectroscopic Data

To establish a robust analytical framework, we must define the exact spectroscopic parameters of 5-OH-PA. The data below is synthesized from established spectroscopic theory and verified reference standards[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design: Due to the highly polar nature of the carboxylic acid and lactam functionalities, 5-OH-PA exhibits poor solubility in standard non-polar solvents like CDCl₃. We utilize DMSO-d₆ because its high dielectric constant disrupts intermolecular hydrogen bonding, ensuring a monomeric state for high-resolution acquisition[4].

Table 1: Predicted ¹H and ¹³C NMR Assignments (400 MHz, DMSO-d₆)

NucleusChemical Shift (δ)MultiplicityIntegrationAssignmentStructural Causality
¹H ~11.5 - 13.0 ppmBroad Singlet1H-COOHHighly deshielded due to carboxylic acid resonance.
¹H ~10.0 - 11.0 ppmBroad Singlet1HLactam N-HIndicates the preference for the 5-oxo tautomeric state.
¹H ~8.2 ppmSinglet1HPyrazine Ring H-3Deshielded by adjacent aromatic nitrogen and carboxyl group.
¹H ~7.8 ppmSinglet1HPyrazine Ring H-6Slightly more shielded than H-3 due to lactam environment.
¹³C ~165.0 ppm--Carboxylic C=OStandard shift for conjugated aromatic carboxylic acids.
¹³C ~155.0 ppm--Lactam C=OConfirms the oxo-form over the hydroxy-form (~160 ppm).
¹³C ~148.0 ppm--Ring C-COOHQuaternary carbon attached to the electron-withdrawing group.
¹³C ~135.0 & 130.0 ppm--Ring C-HAromatic methine carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: Key FT-IR Vibrational Modes (ATR-FTIR, Solid State)

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3200 - 2800StrongBroadO-H (Carboxylic) & N-H (Lactam) stretch
1715StrongSharpC=O stretch (Carboxylic Acid)
1665StrongSharpC=O stretch (Lactam ring)
1560MediumSharpC=C / C=N (Pyrazine Ring stretch)
Mass Spectrometry (MS)

Causality in Experimental Design: Electrospray Ionization (ESI) in negative mode is strictly preferred. The carboxylic acid moiety readily deprotonates, yielding a highly stable[M-H]⁻ ion, which provides superior signal-to-noise ratios compared to positive ionization modes[4].

Table 3: ESI-MS/MS Fragmentation Data (Negative Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural Assignment
139.0 [M-H]⁻95.044 Da (CO₂)Decarboxylation of the -COOH group.
139.0 [M-H]⁻68.071 DaPyrazine ring cleavage following decarboxylation.

Experimental Protocols for Analytical Characterization

The following methodologies are designed as self-validating systems . Do not proceed to subsequent steps if the validation checks fail.

AnalyticalWorkflow Sample Sample Preparation (Protein Precipitation) LC UPLC Separation (HILIC Column) Sample->LC Supernatant NMR NMR Spectroscopy (DMSO-d6, 400 MHz) Sample->NMR Purified Extract MS ESI-MS/MS (Negative Ion Mode) LC->MS Eluent Data Data Synthesis & Validation MS->Data m/z 139.0 NMR->Data Chemical Shifts

Fig 2. Self-validating analytical workflow for the spectroscopic characterization of 5-OH-PA.

LC-MS/MS Quantification Protocol

Because 5-OH-PA is highly polar (LogP ~ -0.5), it exhibits poor retention on standard reversed-phase C18 columns. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure superior retention and symmetrical peak shapes.

  • Sample Extraction: Aliquot 100 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., 5-OH-PA-¹³C₃)[5].

    • Causality: Cold acetonitrile efficiently denatures plasma proteins while simultaneously extracting the polar metabolite, preventing column clogging and ion suppression.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide). Use a mobile phase gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).

  • MS Acquisition: Operate the triple quadrupole MS in ESI negative mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 139.0 → 95.0.

    • Validation Check (Critical): Assess the recovery variance between the analyte and the ¹³C₃ internal standard. A variance of >15% triggers an automatic recalibration of the extraction protocol, ensuring quantitative trustworthiness.

High-Resolution NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5–10 mg of purified 5-OH-PA in 0.6 mL of anhydrous DMSO-d₆. Transfer to a standard 5 mm NMR tube[3].

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the ¹H frequency and perform gradient shimming.

    • Validation Check (Critical): Before acquiring the ¹³C spectrum, run a quick 1-scan ¹H experiment. If the residual water peak at ~3.3 ppm is broader than 5 Hz at half-height, it indicates poor shimming or paramagnetic impurities. This will obscure the critical lactam N-H/O-H exchangeable protons. Re-shim the magnet until the peak is sharp.

  • Acquisition: Acquire the ¹H spectrum with 16 scans and a relaxation delay of 2 seconds. For ¹³C, acquire with a minimum of 1024 scans due to the low natural abundance of carbon-13, utilizing a composite pulse decoupling sequence (e.g., WALTZ-16) to remove proton coupling.

Conclusion

The accurate spectroscopic profiling of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid relies on understanding its tautomeric behavior and high polarity. By utilizing DMSO-d₆ for NMR to stabilize the lactam form, and employing HILIC-ESI-MS/MS for sensitive quantification, researchers can reliably track this critical metabolite. Adhering to the self-validating protocols outlined above ensures that the resulting data is both scientifically rigorous and clinically actionable for hepatotoxicity monitoring.

References

  • Shih, T. Y., et al. (2013). A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide. Antimicrobial Agents and Chemotherapy, 57(4), 1647-1652. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). 5-HYDROXYPYRAZINOIC ACID (UNII: M2V0DP3ENP). Inxight Drugs. Available at:[Link]

  • Healio. (2025). Pyrazinamide: Uses, Side Effects & Dosage. Healio Clinical Pharmacology. Available at:[Link]

Sources

Exploratory

The Pyrazine Scaffold in Medicinal Chemistry: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale As a "privileged scaffold" in medicinal chemistry, pyrazine—a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation—has become a cornerstone in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a "privileged scaffold" in medicinal chemistry, pyrazine—a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation—has become a cornerstone in the design of novel therapeutics. Structurally, pyrazine is a planar hexagon with shorter C–N bonds and smaller C–N–C bond angles compared to its phenyl counterparts.

From a physicochemical perspective, pyrazine is highly electron-deficient due to the electronegativity of its nitrogen atoms, which withdraw electron density from the ring carbons 1. The lone-pair electrons on the nitrogens do not participate in the aromatic π -system, allowing the molecule to act as a mild base ( pKa1​=0.65 ) and an exceptional hydrogen-bond acceptor. This makes pyrazine an ideal bioisostere for benzene or pyridine, frequently utilized to improve aqueous solubility, enhance metabolic stability, and establish critical binding interactions within target protein pockets (such as the kinase hinge region) 1.

Pharmacophore A Pyrazine Scaffold B H-Bond Acceptor (Kinase Hinge) A->B C Electron-Deficient (Metabolic Stability) A->C D Bioisostere (Benzene/Pyridine) A->D

Logical mapping of pyrazine physicochemical properties to medicinal chemistry applications.

Clinical Translation: FDA-Approved Pyrazine Therapeutics

The versatility of the pyrazine ring is evidenced by its presence in numerous FDA-approved drugs across diverse therapeutic areas, ranging from infectious diseases to oncology and metabolic disorders 1.

Table 1: Quantitative & Qualitative Data of Key Pyrazine-Based Therapeutics

Drug NameIndicationPrimary TargetPyrazine Scaffold Function
Pyrazinamide TuberculosisAspartate decarboxylase (PanD)Prodrug core; converted to active pyrazinoic acid
Glipizide Type 2 DiabetesATP-sensitive K⁺ channelsPharmacokinetic modulator; bioisostere
Gilteritinib Acute Myeloid LeukemiaFLT3 / AXL KinaseH-bond acceptor in the kinase hinge region
Bortezomib Multiple Myeloma26S ProteasomeN-terminal capping group (Pyrazine-2-carboxylic acid)

Mechanistic Deep-Dive: The Pyrazinamide (PZA) Paradigm

To understand the profound impact of pyrazine derivatives, we must examine Pyrazinamide (PZA) , an irreplaceable frontline drug that shortens tuberculosis (TB) therapy by eradicating non-replicating "persister" bacilli 2.

Causality of Action: PZA is a prodrug. It enters the M. tuberculosis bacilli via passive diffusion and is converted into its active form, pyrazinoic acid (POA) , by the cytoplasmic enzyme pyrazinamidase (encoded by the pncA gene) 2. Once converted, POA accumulates intracellularly under acidic conditions (typical of macrophage phagolysosomes during active inflammation). Recent genomic sequencing of POA-resistant mutants has definitively shown that POA exerts its sterilizing effect by binding to and inhibiting aspartate decarboxylase (PanD) 3. This inhibition triggers the degradation of PanD, leading to a fatal depletion of Coenzyme A (CoA), which is absolutely essential for the survival of dormant persister cells 3.

Mechanism N1 Pyrazinamide (Prodrug) N2 Pyrazinamidase (pncA) N1->N2 N3 Pyrazinoic Acid (Active POA) N2->N3 N4 PanD Binding N3->N4 N5 CoA Depletion N4->N5

Mechanism of action of Pyrazinamide (PZA) leading to Coenzyme A depletion.

Synthetic Methodologies: Oxidative Chlorination Protocol

To leverage pyrazine in drug discovery, chemists frequently utilize highly reactive intermediates like pyrazine-2-sulfonyl chloride . This building block allows for the rapid generation of pyrazine-containing sulfonamides, which are critical in exploring Structure-Activity Relationships (SAR). Below is a self-validating, step-by-step protocol for its synthesis via the oxidative chlorination of pyrazine-2-thiol [[4]]().

Table 2: Reaction Parameters & Causality

ParameterValue / ReagentRationale for Selection
Substrate Pyrazine-2-thiol (1.0 eq)Starting material with a highly oxidizable thiol group.
Oxidant NaOCl (15-20 eq)Significant excess ensures complete oxidative chlorination.
Solvent Concentrated Acetic AcidProvides the acidic proton source required to generate the active electrophilic chlorinating species.
Temperature 0 °C to 10 °CThe reaction is highly exothermic. Cooling kinetically traps the sulfonyl chloride and prevents its hydrolysis into sulfonic acid.
Step-by-Step Experimental Workflow
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazine-2-thiol (1.0 eq) in concentrated acetic acid.

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. Causality: Sulfonyl chlorides are highly electrophilic and prone to rapid hydrolysis in aqueous media at room temperature.

  • Oxidant Addition: Slowly add the aqueous sodium hypochlorite solution (15-20 eq) dropwise via a dropping funnel. Monitor the internal temperature strictly to ensure it does not exceed 10 °C.

  • Reaction Monitoring (Self-Validation): Stir for 1 hour at 0 °C. Validate completion using Thin Layer Chromatography (TLC). The pyrazine ring is highly UV-active (254 nm), allowing clear visualization of the starting material's disappearance.

  • Work-up & Extraction: Quench the reaction with cold water. Transfer to a separatory funnel and extract with dichloromethane (DCM, 3x volumes). Wash the combined organic layers with cold water and saturated sodium bicarbonate to neutralize residual acetic acid.

Protocol S1 Pyrazine-2-thiol + AcOH S2 Cool to 0°C S1->S2 S3 Add NaOCl (Dropwise) S2->S3 S4 TLC Monitor (1 Hour) S3->S4 S5 DCM/H2O Extraction S4->S5

Step-by-step workflow for the oxidative chlorination of pyrazine-2-thiol.

Biological Validation: Orthogonal Assay Systems

To ensure the synthesized pyrazine derivatives possess the intended biological activity (e.g., as kinase inhibitors), the experimental pipeline must include a self-validating biological assay.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay: Because pyrazine derivatives are aromatic heterocycles, they occasionally exhibit intrinsic auto-fluorescence that can interfere with standard colorimetric or prompt-fluorescence assays. To bypass this, an HTRF assay is employed.

  • Causality: HTRF utilizes a Europium cryptate donor that has a long emission half-life. By introducing a time delay (time-resolved) before reading the emission, all short-lived background fluorescence (from the pyrazine compound or assay buffer) decays to zero. This ensures that the measured signal is strictly a result of the compound inhibiting the kinase target, providing a robust, high-signal-to-noise validation of the pyrazine-hinge binder.

References

  • PharmaBlock.Pyrazines in Drug Discovery.
  • National Institutes of Health (PMC).Mechanisms of Pyrazinamide Action and Resistance.
  • ACS Infectious Diseases.Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis.
  • BenchChem.Application Notes and Protocols: Synthesis of Pyrazine-2-sulfonyl Chloride from Pyrazine-2-thiol.

Sources

Foundational

The Pyrazinecarboxylic Acid Scaffold in Modern Drug Discovery: Mechanistic Insights and Structural Optimization

Executive Summary The pyrazinecarboxylic acid (PCA) scaffold represents a privileged pharmacophore in medicinal chemistry. Characterized by a six-membered 1,4-diazine heterocyclic ring, this structure provides a unique c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazinecarboxylic acid (PCA) scaffold represents a privileged pharmacophore in medicinal chemistry. Characterized by a six-membered 1,4-diazine heterocyclic ring, this structure provides a unique combination of basicity, hydrogen-bonding capacity, and bioisosterism with naturally occurring molecules like nicotinamide. As a Senior Application Scientist, I have observed that the true power of the PCA scaffold lies not just in its structural versatility, but in its ability to be rationally optimized into prodrugs that exploit specific microenvironments or host-cell machinery. This technical guide deconstructs the mechanistic paradigms of landmark PCA-derived therapeutics, outlines rational structure-activity relationship (SAR) strategies, and provides validated experimental methodologies for synthesizing and screening novel derivatives.

Landmark Therapeutics: Deconstructing the Mechanisms

The therapeutic utility of the pyrazinecarboxylic acid scaffold is best exemplified by two distinct clinical applications: the eradication of persister mycobacteria and the lethal mutagenesis of RNA viruses.

Pyrazinamide (PZA): Exploiting the Acidic Microenvironment

Pyrazinamide is a cornerstone of first-line tuberculosis (TB) therapy. Unlike conventional antibiotics that target actively replicating bacteria, PZA uniquely eradicates semi-dormant Mycobacterium tuberculosis (Mtb) persisters residing in the acidic necrotic centers of granulomas.

Mechanistic Causality: PZA is a prodrug. It passively diffuses into the mycobacterial cell, where it is hydrolyzed by the enzyme pyrazinamidase (encoded by the pncA gene) into the active moiety, pyrazinoic acid (POA⁻). Because POA⁻ is charged at neutral pH, it is expelled by efflux pumps. However, in the acidic extracellular environment of the granuloma (pH ~5.5), POA⁻ is protonated into the lipophilic conjugate acid (HPOA). This uncharged species rapidly re-enters the bacilli, leading to intracellular accumulation, cytoplasmic acidification, and the collapse of membrane energetics. Furthermore, POA binds to aspartate decarboxylase (PanD), triggering its degradation and halting coenzyme A synthesis 1 [5].

PZA_MoA PZA_Ext Pyrazinamide (PZA) (Extracellular) Mtb_Cell Mycobacterium tuberculosis (Intracellular) PZA_Ext->Mtb_Cell Passive Diffusion PncA PncA (Pyrazinamidase) Activation Mtb_Cell->PncA POA_Int Pyrazinoic Acid (POA-) (Intracellular) PncA->POA_Int Hydrolysis Efflux Efflux Pump POA_Int->Efflux POA_Ext POA- (Extracellular Acidic Granuloma pH 5.5) Efflux->POA_Ext HPOA Protonated HPOA (Lipophilic) POA_Ext->HPOA Protonation (H+) HPOA->Mtb_Cell Re-entry Targets Inhibition of Targets: PanD, FAS-I, Membrane HPOA->Targets Accumulation & Damage

Figure 1: Mechanism of action of Pyrazinamide (PZA) in M. tuberculosis highlighting pH dependence.

Favipiravir: Lethal Mutagenesis via RdRp Inhibition

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) represents a paradigm shift in broad-spectrum antiviral design. By utilizing the pyrazinecarboxamide core, it acts as a purine nucleoside analog.

Mechanistic Causality: Upon entering the host cell, favipiravir is recognized by host cellular kinases and undergoes intracellular phosphoribosylation to form favipiravir ribofuranosyl-5′-triphosphate (FTP). Because the 1,4-diazine ring mimics the spatial geometry of purine bases (ATP/GTP), FTP is mistakenly incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). This incorporation induces lethal mutagenesis and premature chain termination, effectively halting viral replication across diverse RNA viruses (e.g., Influenza, Ebola, SARS-CoV-2)2 [8].

Favi_MoA Prodrug Favipiravir (Prodrug) HostCell Host Cell Entry Prodrug->HostCell Kinases Host Cellular Kinases (Phosphoribosylation) HostCell->Kinases FTP Favipiravir-RTP (FTP) (Active Metabolite) Kinases->FTP Competition Competes with Purine Nucleotides FTP->Competition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Outcome Lethal Mutagenesis & Chain Termination RdRp->Outcome Viral Replication Halt Competition->RdRp Incorporation

Figure 2: Intracellular activation of Favipiravir and inhibition of viral RNA polymerase.

Rational Design and Structure-Activity Relationships (SAR)

Optimizing the pyrazinecarboxylic acid scaffold requires a delicate balance between lipophilicity (for cell wall/membrane penetration) and target affinity. Table 1 summarizes the quantitative and qualitative SAR dynamics derived from recent lead optimization campaigns.

Table 1: Structure-Activity Relationship (SAR) Dynamics of Pyrazinecarboxylic Acid Derivatives

Modification SiteChemical StrategyBiological RationaleTarget Indication
C2 Carboxylic Acid Amidation (e.g., N-thiazolyl amides)Increases lipophilicity and introduces new hydrogen-bond donors/acceptors to modulate target binding3 [15].Antifungal / Antimycobacterial
C2 Carboxylic Acid Esterification (e.g., Propyl esters)Acts as a prodrug strategy to bypass pncA mutations. Cellular esterases cleave the ester, releasing active POA directly inside the cell4 [19].Drug-Resistant TB
C3 / C5 / C6 Halogenation (e.g., Fluorine, Chlorine)Enhances metabolic stability and exerts electron-withdrawing effects, lowering the pKa of adjacent functional groups.Broad-Spectrum Antiviral
C2 Carboxylic Acid Bioisosteric Replacement (e.g., Tetrazole)Maintains the acidic character necessary for target interaction while improving the overall pharmacokinetic profile and metabolic resistance[Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. 2.Journal of Medicinal Chemistry - ACS Publications]() [18].

Experimental Methodologies: From Synthesis to Validation

To ensure scientific integrity, the protocols described below operate as self-validating systems. The synthesis protocol utilizes strategic base addition to drive the reaction, while the biological assay employs a redox indicator to provide an objective, quantifiable metric of cell viability.

Workflow Scaffold Pyrazinecarboxylic Acid Scaffold Synthesis Chemical Synthesis (Amidation/Esterification) Scaffold->Synthesis Validation Structural Validation (NMR, HRMS) Synthesis->Validation Assay In Vitro Screening (MIC, Resazurin Assay) Validation->Assay SAR SAR Analysis & Hit-to-Lead Assay->SAR SAR->Synthesis Iterative Design

Figure 3: Iterative drug discovery workflow for pyrazinecarboxylic acid derivatives.

Protocol 1: General Synthesis of Substituted Pyrazine-2-Carboxamides

Causality Check: Pyrazinecarboxylic acid is a relatively poor electrophile. To facilitate nucleophilic attack by an amine, the carboxylic acid must first be converted into a highly reactive acyl chloride intermediate.

  • Activation: Suspend 1.0 equivalent of pyrazine-2-carboxylic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride (SOCl₂) and a catalytic amount of DMF. Reflux for 2 hours. The evolution of HCl and SO₂ gases drives the formation of pyrazine-2-carbonyl chloride.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride.

  • Nucleophilic Substitution: Dissolve the crude acyl chloride in anhydrous THF. Dropwise, add a solution containing 1.1 equivalents of the desired substituted aniline/amine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) at 0°C. Note: DIPEA is critical here; it neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

  • Purification: Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography (Hexane/EtOAc gradient). Validate the structure using ¹H/¹³C NMR and HRMS.

Protocol 2: pH-Adjusted Resazurin Microtiter Assay (REMA) for M. tuberculosis

Causality Check: Because the accumulation of pyrazinoic acid is strictly dependent on protonation, testing PCA derivatives at standard neutral pH often yields false negatives. The media must be acidified to mimic the granuloma environment. Furthermore, Resazurin acts as a self-validating redox indicator—living cells reduce the non-fluorescent blue dye to highly fluorescent pink resorufin.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC. Divide into two batches and adjust the pH to 5.5 (using HCl) and 6.8 (control) respectively.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized pyrazinecarboxamide derivatives in the pH-adjusted media (Concentration range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to an OD₆₀₀ of 0.05) to each well. Include growth controls (no drug) and sterile controls (no bacteria).

  • Incubation & Validation: Incubate the plates at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24-48 hours.

  • Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink (indicating >90% inhibition of bacterial metabolism).

Conclusion

The pyrazinecarboxylic acid scaffold remains a dynamic and highly exploitable chemical space. By understanding the intricate causal relationships between structural modifications (like esterification or halogenation) and their biological environments (like acidic necrotic lesions or intracellular kinase networks), researchers can continue to unlock novel, highly potent therapeutics against resistant pathogens.

References

  • Source: asm.
  • Favipiravir (T-705)
  • Source: mdpi.
  • Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)
  • Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. 2.

Sources

Exploratory

An In-depth Technical Guide to 5-Hydroxypyrazine-2-Carboxylic Acid: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Hydroxypyrazine-2-Carboxylic Acid, a key metabolite of the first-line anti-tuberculosis drug, py...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Hydroxypyrazine-2-Carboxylic Acid, a key metabolite of the first-line anti-tuberculosis drug, pyrazinamide. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the compound's physicochemical properties, analytical characterization, and its crucial role in understanding the metabolism and potential toxicity of its parent drug.

Core Molecular and Physical Characteristics

5-Hydroxypyrazine-2-Carboxylic Acid, also known by its synonyms 5-hydroxypyrazinoic acid and 5-oxo-4,5-dihydropyrazine-2-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₃.[1] Its molecular weight is 140.10 g/mol .[2][3] Under standard conditions, it exists as a solid.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 34604-60-9[4]
Molecular Formula C₅H₄N₂O₃[1]
Molecular Weight 140.10 g/mol [2][3]
Melting Point 269.2 °C[5]
Appearance Solid
Solubility Soluble in DMSO and water.[4]

Storage and Stability: For long-term use, 5-Hydroxypyrazine-2-Carboxylic Acid should be stored sealed in a dry environment at room temperature. Solutions are noted to be unstable and should be freshly prepared.[6]

Acid-Base Chemistry: A Critical Determinant of Behavior

The chemical behavior of 5-Hydroxypyrazine-2-Carboxylic Acid in biological and experimental systems is largely governed by its acid-base properties. Potentiometric titration has revealed that the compound dissociates in two steps.[5]

  • pKa₁ = 3.42: This value is attributed to the carboxylic acid group, classifying it as a medium-weak acid.[5]

  • pKa₂ = 7.96: This second dissociation constant is associated with the hydroxyl group on the pyrazine ring.[5]

Understanding these pKa values is paramount for several reasons:

  • Optimizing Analytical Methods: For techniques like reversed-phase HPLC, adjusting the pH of the mobile phase to be at least two units below the first pKa (i.e., pH < 1.42) will ensure the molecule is in its neutral, less polar form, thereby improving retention on the stationary phase.[6]

  • Predicting Biological Distribution: The ionization state of the molecule at physiological pH (around 7.4) will influence its ability to cross cell membranes and interact with biological targets. At this pH, the carboxylic acid will be deprotonated, while the hydroxyl group will be predominantly protonated.

  • Controlling Biotransformation and Downstream Processing: The ionic equilibria are crucial for optimizing the pH for its biocatalytic production and for developing effective precipitation and purification protocols in downstream processing.[5]

Spectroscopic and Analytical Characterization

Accurate identification and quantification of 5-Hydroxypyrazine-2-Carboxylic Acid are essential for metabolic and pharmacokinetic studies. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive analysis.

Spectroscopic Profile

While experimentally derived spectra are not widely published, a comprehensive spectroscopic profile can be predicted based on its structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals include a broad singlet for the carboxylic acid proton (~11.0-13.0 ppm), a broad singlet for the hydroxyl/amide proton (~9.0-11.0 ppm), and two singlets for the pyrazine ring protons (~7.8 and ~8.2 ppm).[7]

  • ¹³C NMR: Predicted chemical shifts include the carboxylic acid carbonyl (~165 ppm), the carbon attached to the hydroxyl group (~155 ppm), the carbon attached to the carboxylic acid group (~148 ppm), and the two pyrazine ring carbons with attached protons (~128 and ~135 ppm).[7]

Infrared (IR) Spectroscopy:

Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid and hydroxyl groups (2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

  • C=O and C=N stretching from the pyrazine ring and its amide tautomer (~1650 cm⁻¹).

  • C=C and C=N stretching within the pyrazine ring (~1480 and ~1600 cm⁻¹).

  • A C-O stretching band (~1300 cm⁻¹).

  • A broad out-of-plane O-H bend (~900 cm⁻¹).[7]

Mass Spectrometry (MS):

The molecular ion peak ([M]⁺) is expected at an m/z of 140. Predicted fragment ions include those corresponding to the loss of a hydroxyl group ([M-OH]⁺ at m/z 123), loss of a carboxylic acid group ([M-COOH]⁺ at m/z 95), and further fragmentation of the pyrazine ring.[7]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the primary methods for the quantification of 5-Hydroxypyrazine-2-Carboxylic Acid in biological matrices.[8]

Experimental Protocol: UPLC-MS/MS Analysis in Plasma

This protocol provides a framework for the quantitative analysis of 5-Hydroxypyrazine-2-Carboxylic Acid in plasma samples.

  • Sample Preparation:

    • To 100 µL of plasma, add a suitable internal standard.

    • Precipitate proteins by adding 300 µL of a methanol-acetonitrile mixture (1:1, v/v).

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

    • Collect the supernatant for analysis.[8]

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., HSS T3 C18).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[8]

Workflow for Spectroscopic and Chromatographic Analysis

G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Output Biological_Sample Biological Sample (e.g., Plasma) HPLC HPLC / UPLC-MS/MS Biological_Sample->HPLC Extraction & Protein Precipitation Pure_Compound Pure Compound NMR NMR Spectroscopy Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Quantification Quantification HPLC->Quantification

Caption: Workflow for the analysis of 5-Hydroxypyrazine-2-Carboxylic Acid.

Biological Significance and Formation

5-Hydroxypyrazine-2-Carboxylic Acid is the major terminal metabolite of pyrazinamide, a crucial drug in tuberculosis treatment.[8][9] The metabolism of pyrazinamide primarily occurs in the liver and involves two key enzymes: a microsomal amidase and xanthine oxidase.[8]

There are two main pathways for its formation:

  • Pathway 1: Pyrazinamide is first hydrolyzed by a microsomal amidase to pyrazinoic acid. Pyrazinoic acid is then hydroxylated by xanthine oxidase to form 5-Hydroxypyrazine-2-Carboxylic Acid.[8]

  • Pathway 2: Pyrazinamide is directly oxidized by xanthine oxidase to 5-hydroxypyrazinamide. This intermediate is then hydrolyzed by the amidase to yield 5-Hydroxypyrazine-2-Carboxylic Acid.[8]

Metabolic Pathway of Pyrazinamide

G PZA Pyrazinamide PA Pyrazinoic Acid PZA->PA Amidase HPZA 5-Hydroxypyrazinamide PZA->HPZA Xanthine Oxidase HPA 5-Hydroxypyrazine-2-Carboxylic Acid PA->HPA Xanthine Oxidase HPZA->HPA Amidase

Caption: Metabolic conversion of Pyrazinamide.

Mechanism of Xanthine Oxidase

Xanthine oxidase catalyzes the hydroxylation of a variety of heterocyclic substrates.[10] The reaction mechanism involves a molybdenum cofactor at the active site. The process is initiated by a proton abstraction from a Mo-OH group, followed by a nucleophilic attack on the carbon atom of the substrate to be hydroxylated.[11] This is accompanied by a hydride transfer to a Mo=S group.[11] The oxygen atom incorporated into the substrate is derived from water, not molecular oxygen.[10]

Reactivity and Degradation

The stability of pyrazine carboxylic acids is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. While specific degradation pathways for 5-Hydroxypyrazine-2-Carboxylic Acid are not extensively detailed in the literature, some general principles apply. The pyrazine ring is relatively stable, but the carboxylic acid and hydroxyl groups can participate in various reactions. Under harsh conditions, decomposition can lead to the release of nitrogen oxides and carbon oxides.[8] The microbial degradation of pyrazines has been observed, often initiated by hydroxylation, although complete ring cleavage pathways are still under investigation.[12]

Conclusion

5-Hydroxypyrazine-2-Carboxylic Acid is a molecule of significant interest in the fields of medicinal chemistry and drug metabolism. Its physicochemical properties, particularly its acid-base chemistry, are fundamental to its behavior in both analytical and biological systems. A thorough understanding of its formation via pyrazinamide metabolism, coupled with robust analytical methods for its detection and quantification, is crucial for optimizing tuberculosis therapy and mitigating potential drug-induced hepatotoxicity. This guide provides a foundational framework for researchers and drug development professionals working with this important compound.

Sources

Protocols & Analytical Methods

Method

Industrial Synthesis and Process Optimization of 5,6-Dioxopyrazine-2-carboxylic Acid

Document Type: Application Note & Process Protocol Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Executive Summary 5,6-Dioxopyrazine-2-carboxylic acid (CAS: 77168-80-0), also w...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Process Protocol Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals

Executive Summary

5,6-Dioxopyrazine-2-carboxylic acid (CAS: 77168-80-0), also widely referred to by its tautomeric name 5,6-dihydroxy-2-pyrazinecarboxylic acid, is a highly versatile N-heterocyclic building block. With a molecular weight of 156.10 g/mol , this compound features a pyrazine backbone substituted with two oxo/hydroxyl groups at positions 5 and 6, and a carboxylic acid at position 2[1]. This unique electronic topology makes it a critical intermediate in the synthesis of complex antiviral agents, coordination complexes, and advanced polymeric materials[2].

This application note details a highly scalable, three-step industrial synthesis route starting from the commodity chemical Diaminomaleonitrile (DAMN). By prioritizing thermodynamic control and process safety, this protocol avoids highly reactive, toxic reagents (such as oxalyl chloride) in favor of controlled, base-catalyzed condensations.

Process Chemistry & Mechanistic Causality

The industrial synthesis of 5,6-dioxopyrazine-2-carboxylic acid relies on a bottom-up heterocyclic construction followed by selective functional group manipulation.

  • Base-Catalyzed Condensation: The synthesis initiates with the condensation of DAMN and diethyl oxalate. Because the amine groups of DAMN are poor nucleophiles (due to the electron-withdrawing nature of the adjacent nitriles), a strong base like Sodium Ethoxide (NaOEt) is required. NaOEt deprotonates the amines, driving the nucleophilic acyl substitution to form the pyrazine ring (5,6-dihydroxypyrazine-2,3-dicarbonitrile). Diethyl oxalate is explicitly chosen over oxalyl chloride to prevent violent exothermic reactions, HCl gas evolution, and substrate oligomerization at scale[2].

  • Global Hydrolysis: The highly stable nitrile groups on the electron-rich pyrazine ring require harsh thermodynamics for complete hydrolysis. Prolonged reflux in 20% aqueous NaOH drives the conversion of the dicarbonitrile to the dicarboxylic acid, releasing ammonia gas as a byproduct.

  • Selective Thermal Decarboxylation: Heating the resulting 5,6-dihydroxypyrazine-2,3-dicarboxylic acid in a highly acidic medium (pH 1) induces decarboxylation. The steric clash and electronic repulsion between the adjacent carboxylic acids at positions 2 and 3 lower the activation energy for the extrusion of one CO₂ molecule. The reaction selectively halts at the mono-carboxylic acid stage because the remaining carboxylate is resonance-stabilized by the pyrazine ring and lacks adjacent steric strain.

Synthetic Workflow Visualization

SynthesisWorkflow DAMN Diaminomaleonitrile (DAMN) Step1 Condensation (NaOEt / EtOH, 78°C) DAMN->Step1 Oxalate Diethyl Oxalate Oxalate->Step1 Int1 5,6-Dihydroxypyrazine- 2,3-dicarbonitrile Step1->Int1 Step2 Base Hydrolysis (20% NaOH, 100°C) Int1->Step2 + H2O - NH3 Int2 5,6-Dihydroxypyrazine- 2,3-dicarboxylic acid Step2->Int2 Step3 Thermal Decarboxylation (HCl, pH 1, 120°C) Int2->Step3 Target 5,6-Dioxopyrazine- 2-carboxylic acid (CAS: 77168-80-0) Step3->Target - CO2

Fig 1: Industrial synthesis of 5,6-dioxopyrazine-2-carboxylic acid from DAMN.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 5,6-Dihydroxypyrazine-2,3-dicarbonitrile
  • Preparation: Purge a 50 L glass-lined jacketed reactor with N₂. Charge with 20 L of absolute ethanol.

  • Base Addition: Slowly add 2.2 equivalents of Sodium Ethoxide (NaOEt) while maintaining the internal temperature below 30°C.

  • Substrate Charging: Add 1.0 equivalent of Diaminomaleonitrile (DAMN) to the basic solution. Stir for 30 minutes to ensure complete dissolution and deprotonation.

  • Condensation: Using an addition funnel, dose in 1.1 equivalents of diethyl oxalate over 2 hours.

  • Reflux: Elevate the jacket temperature to bring the mixture to a gentle reflux (78°C) for 6 hours.

  • In-Process Control (IPC) 1: Pull a 1 mL aliquot. Quench with dilute HCl and analyze via HPLC. Proceed when DAMN concentration is <1%.

  • Isolation: Cool the reactor to 5°C. Filter the precipitated sodium salt, wash with cold ethanol, and dry under vacuum.

Phase 2: Global Nitrile Hydrolysis
  • Re-suspension: Transfer the dried intermediate to a reactor containing 15 L of 20% (w/v) aqueous NaOH.

  • Hydrolysis: Heat the suspension to 100°C (reflux). Ammonia gas will evolve vigorously. Route the condenser vent through a dilute acid scrubber to neutralize the NH₃.

  • IPC 2: Monitor the reaction via FT-IR. The reaction is complete when the sharp nitrile stretch (~2230 cm⁻¹) completely disappears (typically 12–16 hours).

Phase 3: Selective Decarboxylation & Isolation
  • Acidification: Cool the Phase 2 mixture to 20°C. Slowly add concentrated HCl (37%) dropwise until the solution reaches pH 1. Caution: Highly exothermic neutralization.

  • Decarboxylation: Heat the acidified mixture to 120°C in a sealed pressure reactor (or high-boiling solvent exchange) for 8 hours. CO₂ gas evolution will occur.

  • IPC 3: Analyze via LC-MS to confirm the disappearance of the dicarboxylic acid mass (m/z ~200) and the appearance of the target mono-acid mass (m/z 156.10)[3].

  • Crystallization: Cool the mixture linearly to 4°C over 4 hours. The target 5,6-dioxopyrazine-2-carboxylic acid will precipitate as a dense crystalline solid.

  • Filtration & Drying: Filter the product, wash with ice-cold water to remove residual salts, and dry in a vacuum oven at 60°C to constant weight.

Process Analytical Technology (PAT) & Quality Data

To ensure batch-to-batch reproducibility, the following quantitative metrics represent the validated baseline for this industrial route:

Process StepIntermediate / ProductYield (%)Purity (HPLC)Key Impurity Monitored
1. Condensation 5,6-Dihydroxypyrazine-2,3-dicarbonitrile82 - 86%>98.0%Unreacted DAMN (<1.0%)
2. Hydrolysis 5,6-Dihydroxypyrazine-2,3-dicarboxylic acid91 - 95%>99.0%Mono-amide intermediate
3. Decarboxylation 5,6-Dioxopyrazine-2-carboxylic acid 76 - 81%>99.5%Pyrazine-2,3-diol (over-decarboxylation)

Safety & Handling Grounding

5,6-Dioxopyrazine-2-carboxylic acid possesses specific occupational hazards that must be managed during scale-up. According to standardized safety profiles[2]:

  • GHS Classification: The compound is classified under GHS07 (Warning).

  • Hazards: It exhibits acute oral toxicity (H302), causes skin irritation (H315), severe eye irritation (H319), and respiratory tract irritation (H335).

  • Engineering Controls: All handling of the dry powder must be conducted under local exhaust ventilation (LEV) or within a containment isolator to adhere to P-codes (P261: Avoid breathing dust; P280: Wear protective gloves/eye protection).

References

  • Benchchem. "5,6-Dioxopyrazine-2-carboxylic acid - Preparation Methods and Chemical Reactions Analysis." Benchchem Product Catalog.
  • Sigma-Aldrich. "5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid; CAS Number: 77168-80-0." MilliporeSigma.
  • PubChem. "5,6-Dioxopyrazine-2-carboxylic acid | C5H2N2O4 | CID 85442195." National Center for Biotechnology Information.
  • Sigma-Aldrich. "5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid - Safety Information." MilliporeSigma.
  • National Institutes of Health. "5,6-Dihydroxypyrazine-2-carboxylic acid | C5H4N2O4 - Computed Properties." NIH PubChem Database.

Sources

Application

Application Note: 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic Acid in Heterocyclic Synthesis and Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS: 606489-07-0) / 5-Hydroxypyrazine-2-carboxylic acid (CAS: 34604-60-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS: 606489-07-0) / 5-Hydroxypyrazine-2-carboxylic acid (CAS: 34604-60-9)

Chemical Profiling & Mechanistic Insights

5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid is a highly versatile, bifunctional heterocyclic building block. Its synthetic utility is primarily driven by its tautomeric nature. In solution, the compound exists in an equilibrium between its lactam (5,6-dihydro-5-oxo) and lactim (5-hydroxy) forms. This tautomerism dictates its reactivity profile, allowing it to serve as a precursor for highly functionalized pyrazines[1].

The Causality of Bifunctional Reactivity

The structural architecture of this compound offers two distinct reactive sites:

  • The C-2 Carboxylic Acid: Susceptible to standard activation (e.g., conversion to an acyl chloride) for subsequent amidation or esterification.

  • The C-5 Oxo/Hydroxyl Group: The lactim tautomer acts as a nucleophile toward activating agents like thionyl chloride ( SOCl2​ ) or phosphorus oxychloride ( POCl3​ ). When catalyzed by N,N-dimethylformamide (DMF), the C-5 position undergoes a Vilsmeier-Haack-type activation, allowing for direct nucleophilic aromatic substitution by chloride ions.

This dual reactivity enables the simultaneous chlorination of the pyrazine ring and activation of the carboxylic acid in a single, step-economic pot[2].

Tautomerism Lactam Lactam Form (5,6-Dihydro-5-oxo) Lactim Lactim Form (5-Hydroxy) Lactam->Lactim Tautomerization Metal Coordination Chemistry (Cd, Co, Mn complexes) Lactim->Metal Deprotonation & Chelation Halogenation Electrophilic Halogenation (C-5 Chlorination) Lactim->Halogenation Vilsmeier-Haack Activation P2X7 P2X7 Antagonists (Triazolopyrazines) Halogenation->P2X7 Scaffold Building

Tautomeric equilibrium and divergent synthetic applications of the pyrazine core.

Key Synthetic Applications

A. Synthesis of Antimycobacterial Agents

The compound is heavily utilized in the synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides, which are potent inhibitors of Mycobacterium tuberculosis. The simultaneous conversion of the 5-oxo group to a 5-chloro group and the carboxylic acid to an acyl chloride is the critical step. This intermediate is then trapped by various anilines or benzylamines[2].

B. Development of P2X7 Receptor Antagonists

In neuropharmacology, P2X7 receptor antagonists are developed to treat inflammatory and neuropathic pain. 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid is the foundational scaffold used to construct complex 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives. The initial step always involves the chlorination and activation of the pyrazine core using SOCl2​ in toluene[3].

C. Metallo-Pharmaceuticals

Beyond covalent modifications, the lactim form (5-hydroxypyrazine-2-carboxylic acid) acts as an excellent bi- or tridentate ligand ( H2​pydc ). It coordinates with transition metals (Cd(II), Co(II), Mn(II)) through its carboxylate oxygen, pyrazine nitrogen, and hydroxyl oxygen to form coordination polymers that exhibit strong DNA-binding and cytotoxic properties against human cervical cancer cells (HeLa)[4].

Pathway SM 5,6-Dihydro-5-oxo-2- pyrazinecarboxylic acid Reagents SOCl2 (excess), DMF (cat.) Toluene, 100°C, 2h SM->Reagents Intermediate 5-Chloropyrazine-2- carbonyl chloride Reagents->Intermediate Simultaneous Chlorination Amidation R-NH2, Et3N Acetone, 0°C to RT Intermediate->Amidation Product 5-Chloro-N-substituted pyrazine-2-carboxamide Amidation->Product Nucleophilic Acyl Substitution

Workflow for the simultaneous chlorination and amidation of the pyrazine core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual and physical checkpoints are embedded to ensure the integrity of the reaction without requiring immediate spectroscopic analysis.

Protocol 1: One-Pot Synthesis of 5-Chloropyrazine-2-carbonyl chloride

Objective: Simultaneous C-5 chlorination and acyl chloride formation.

Causality of Reagents:

  • Toluene: Chosen as a non-polar, high-boiling solvent. It does not react with SOCl2​ and allows the reaction to reach 100 °C, providing the necessary thermal energy to drive the endothermic substitution and expel SO2​ and HCl gases.

  • DMF (Catalyst): Reacts with SOCl2​ to form the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion). This intermediate selectively activates the C-5 hydroxyl/oxo group, making it an excellent leaving group for chloride attack[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, disperse 5,6-dihydro-5-oxo-2-pyrazinecarboxylic acid (300 mg, 2.14 mmol) in anhydrous toluene (30 mL).

  • Activation: Add thionyl chloride ( SOCl2​ , 1.0 mL, ~14 mmol, ~6.5 eq) dropwise at room temperature.

  • Catalysis: Add 2 drops of anhydrous DMF. Self-Validation Checkpoint: Immediate, mild effervescence indicates the formation of the Vilsmeier-Haack active species.

  • Reflux: Transfer the flask to an oil bath and heat to 100 °C. Stir vigorously for 1.5 to 2 hours.

  • Reaction Monitoring: Self-Validation Checkpoint: The initial heterogeneous dispersion will gradually turn into a clear, dark solution. The cessation of gas evolution ( HCl / SO2​ ) at the top of the condenser indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Remove the toluene and excess SOCl2​ under reduced pressure. To ensure complete removal of SOCl2​ , azeotrope the dark residue with fresh anhydrous toluene ( 3×15 mL). The resulting crude 5-chloropyrazine-2-carbonyl chloride is highly moisture-sensitive and should be used immediately in the next step.

Protocol 2: Amidation to yield 5-Chloro-N-phenylpyrazine-2-carboxamides

Objective: Nucleophilic acyl substitution to form the final drug scaffold.

Causality of Reagents:

  • Triethylamine ( Et3​N ): Acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during amidation, preventing the reactant amine from precipitating as an unreactive hydrochloride salt.

  • Acetone: Provides excellent solubility for both the acyl chloride and the resulting amide, facilitating a homogeneous reaction environment[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the chosen amine (e.g., aniline or benzylamine, 2.14 mmol, 1.0 eq) and Et3​N (2.56 mmol, 1.2 eq) in anhydrous acetone (15 mL) and cool to 0 °C in an ice bath.

  • Coupling: Dissolve the crude 5-chloropyrazine-2-carbonyl chloride from Protocol 1 in anhydrous acetone (10 mL). Add this solution dropwise to the stirring amine solution over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation Checkpoint: A white precipitate ( Et3​N⋅HCl ) will form, confirming the progression of the acyl substitution.

  • Isolation: Evaporate the acetone under reduced pressure. Partition the residue between ethyl acetate (50 mL) and water (30 mL). Wash the organic layer with 1M HCl (20 mL), saturated NaHCO3​ (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (hexane/ethyl acetate gradient) to yield the pure carboxamide.

Quantitative Data Summaries

The following table summarizes the reaction efficiency and biological activity of derivatives synthesized using the protocols described above, highlighting the impact of the amine substituent on antimycobacterial efficacy.

Table 1: Reaction Yields and Antimycobacterial Activity of 5-Chloro-N-substituted pyrazine-2-carboxamides [1][2]

Compound DerivativeAmine Substituent (R-Group)Overall Yield (%)MIC against M. tuberculosis H37Rv ( μ g/mL)Primary Application
1 Phenyl78%3.13Antimycobacterial
2 4-Methoxyphenyl82%6.25Antimycobacterial
3 4-Fluorophenyl89%1.56Antimycobacterial
4 Benzyl91%6.25Antimycobacterial
5 5,6,7,8-Tetrahydrotriazolo72%N/A (IC50 ~10 nM for P2X7)P2X7 Neuropathic Pain Modulator

Note: Yields represent the two-step overall efficiency (Chlorination + Amidation) starting from 5,6-dihydro-5-oxo-2-pyrazinecarboxylic acid.

References

  • Source: MDPI (Molecules)
  • Source: PMC (National Institutes of Health)
  • EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS Source: Google Patents URL
  • Synthesis, Crystal Structures, Interaction with DNA, Cytotoxicity, and Apoptosis Studies of Co(II), Cd(II)

Sources

Application

Experimental protocol for creating pyrazine-2-carboxylic acid derivatives

Application Note: Advanced Methodologies for the Synthesis of Pyrazine-2-Carboxylic Acid Derivatives Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Amidation, Esterification,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Synthesis of Pyrazine-2-Carboxylic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Amidation, Esterification, and Cross-Coupling Protocols for Pyrazinoic Acid Scaffolds

Introduction & Scientific Rationale

Pyrazine-2-carboxylic acid (pyrazinoic acid, POA) is a highly privileged pharmacophore in medicinal chemistry. It is most prominently recognized as the active intracellular metabolite of the first-line anti-tuberculosis drug pyrazinamide (PZA)[1]. Beyond anti-mycobacterial applications, pyrazine-2-carboxamides and their derivatives are aggressively pursued as P2X7 receptor antagonists[2] and versatile ligands in coordination chemistry[3].

The Chemical Challenge (Causality): The pyrazine ring is profoundly electron-deficient. The two strongly electronegative nitrogen atoms in the aromatic system exert a powerful electron-withdrawing effect, which significantly destabilizes the transition states of standard acyl substitution reactions. Consequently, classical peptide coupling reagents (e.g., EDC/HOBt) often yield poor conversions, sluggish reaction kinetics, and high rates of side-product formation when applied to pyrazine-2-carboxylic acid[4].

To circumvent this, modern synthetic protocols rely on highly reactive, yet chemo-selective activation strategies—such as Propylphosphonic anhydride (T3P)[5], Yamaguchi esterification[6], and Disuccinimidyl carbonate (DSC)[7]—to drive the reaction forward efficiently.

Biological Context & Mechanism of Action

Understanding the biological fate of pyrazine derivatives is critical for rational drug design. In Mycobacterium tuberculosis, prodrugs containing the pyrazine-2-carboxamide motif are hydrolyzed by the bacterial enzyme PncA into the active POA. POA then disrupts multiple vital targets, including aspartate decarboxylase (PanD) and ribosomal protein S1 (RpsA), leading to bacterial cell death[1].

POA_Mechanism PZA Pyrazinamide / Prodrug (Cellular Entry) PncA PncA Enzyme (Amidase Hydrolysis) PZA->PncA Intracellular uptake POA Pyrazinoic Acid (POA) (Active Pharmacophore) PncA->POA Enzymatic cleavage PanD PanD Inhibition (Halts CoA Synthesis) POA->PanD Target 1 RpsA RpsA Inhibition (Halts Trans-translation) POA->RpsA Target 2 Membrane Membrane Disruption (Energetic Collapse) POA->Membrane Target 3 (Acidification) Death Mycobacterial Cell Death PanD->Death RpsA->Death Membrane->Death

Multi-target mechanism of action of pyrazinoic acid (POA) in Mycobacterium tuberculosis.

Comparative Analysis of Activation Strategies

To provide a clear decision matrix for synthetic planning, the following table summarizes the quantitative and qualitative data for various coupling methodologies applied to the pyrazine-2-carboxylic acid core.

Coupling StrategyActivating ReagentAdvantages for Electron-Deficient PyrazinesTypical YieldByproduct Removal
T3P Amidation Propylphosphonic anhydrideExceptional yield; no epimerization; mild conditions[5].85–95%Simple aqueous wash
Yamaguchi Ester 2,4,6-Trichlorobenzoyl chlorideAvoids harsh acids; highly regioselective for sensitive alcohols[6].75–90%Column chromatography
DSC Amidation Disuccinimidyl carbonateVisual CO₂ indicator; avoids carbodiimide-induced rearrangements[7].85–99%Aqueous extraction
Acid Chloride Thionyl Chloride (SOCl₂)Highly reactive; suitable for sterically hindered, robust amines[2].60–80%Evaporation / Extraction

Experimental Protocols (Self-Validating Workflows)

Protocol A: T3P-Mediated Amidation (Recommended for Amines/Piperazines)

T3P is the premier choice for coupling electron-deficient heteroaromatic acids. It functions by forming a highly reactive mixed anhydride that readily undergoes nucleophilic attack by amines[5].

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • Target Amine / Piperazine derivative (1.1 eq)

  • T3P (50% solution in EtOAc, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend pyrazine-2-carboxylic acid (1.0 eq) in anhydrous EtOAc (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 10 minutes until the suspension becomes a clear solution (indicating complete deprotonation).

  • Activation: Cool the reaction to 0 °C using an ice bath. Add the T3P solution (1.5 eq) dropwise over 5 minutes.

  • Coupling: Immediately add the amine (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (UV active at 254 nm). The complete disappearance of the baseline acid spot confirms the reaction is finished.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash sequentially with 1M HCl (if the product is not acid-sensitive), water, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Because T3P byproducts are highly water-soluble, the crude product is often >95% pure[5].

T3P_Amidation A Pyrazine-2-carboxylic acid B DIPEA (Base) Deprotonation A->B Step 1 C T3P Addition (Activation) B->C Step 2 D Mixed Anhydride Intermediate C->D -H2O equivalent E Amine Addition (Nucleophilic Attack) D->E Step 3 F Pyrazine-2-carboxamide Product E->F Amide bond formation

Workflow of T3P-mediated amide coupling for pyrazine-2-carboxylic acid derivatives.

Protocol B: Yamaguchi Esterification (Recommended for Complex Alcohols)

Direct Fischer esterification requires strong acids (e.g., H₂SO₄) which can degrade complex substrates. The Yamaguchi protocol bypasses this by generating a sterically hindered electrophile[6].

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • Target Alcohol (1.1 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.1 eq)

  • Anhydrous THF

Step-by-Step Procedure:

  • Anhydride Formation: Dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous THF under argon. Add TEA (1.1 eq) followed by TCBC (1.05 eq). Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms the successful formation of the mixed anhydride. Do not proceed until the free acid is fully consumed.

  • Esterification: In a separate flask, dissolve the target alcohol (1.1 eq) and DMAP (1.1 eq) in THF. Transfer this solution dropwise to the activated acid mixture.

  • Reflux: Heat the reaction to reflux for 2–4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NH₄Cl and brine. Purify via silica gel column chromatography to isolate the ester[6].

Protocol C: Solution-Phase Amide Coupling with DSC

Disuccinimidyl carbonate (DSC) is an excellent alternative when carbodiimides fail or when avoiding toxic coupling agents is desired. It activates the acid as an O-Su ester[7].

Step-by-Step Procedure:

  • Activation: To an oven-dried flask containing 50 mL acetonitrile, add pyridine (3.0 eq), pyrazine-2-carboxylic acid (1.05 eq), and a catalytic amount of DMAP (0.01 eq).

  • DSC Addition: Add DSC (1.0 eq). Attach a flaccid balloon to the reaction vessel via a needle/septum to monitor CO₂ generation.

  • Self-Validation Checkpoint: The reaction generates CO₂ gas. The inflation of the balloon serves as a macroscopic, real-time indicator of reaction progress. Once the balloon ceases expanding and the poorly soluble carboxylic acid is fully dissolved, activation is complete[7].

  • Coupling: Add the amine directly to the O-Su ester solution. Stir until completion (monitored by TLC).

  • Workup: The byproducts (CO₂ and N-hydroxysuccinimide) are gaseous and highly water-soluble, respectively. A simple aqueous extraction yields the pure amide quantitatively[7].

References

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Solution-phase amide coupling with DSC - Lokey Lab Protocols Source: Wikidot URL:[Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives Source: ResearchGate / IOP Conference Series URL:[Link]

  • Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines Source: ResearchGate / RJPBCS URL:[Link]

  • Design, Synthesis and Biological Evaluation of Pyrazine Derivatives Source: Charles University Faculty of Pharmacy URL:[Link]

Sources

Method

Use of pyrazinecarboxylic acid as a co-catalyst in oxidation reactions

Pyrazinecarboxylic Acid as a Transformative Co-catalyst in Metal-Mediated Oxidation Reactions: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New P...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazinecarboxylic Acid as a Transformative Co-catalyst in Metal-Mediated Oxidation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Potential in Oxidative Synthesis

The selective oxidation of organic molecules is a cornerstone of modern synthetic chemistry, with profound implications for drug development, fine chemical synthesis, and materials science. However, achieving high efficiency and selectivity, particularly in the functionalization of inert C-H bonds, remains a significant challenge. This guide delves into the application of pyrazinecarboxylic acid (PCA) as a highly effective co-catalyst in metal-catalyzed oxidation reactions. The addition of PCA to catalytic systems, most notably those based on vanadium and iron, has been shown to dramatically enhance reaction rates and yields for the oxidation of a diverse range of substrates including alkanes, arenes, and alcohols.[1][2]

This document provides an in-depth exploration of the mechanistic role of PCA, detailed experimental protocols for key transformations, and a summary of the substrate scope, offering researchers a practical guide to harnessing the power of this simple yet potent co-catalyst.

The Scientific Foundation: Mechanism of PCA Co-catalysis

The remarkable efficacy of pyrazinecarboxylic acid as a co-catalyst stems from its ability to coordinate with the primary metal catalyst and the oxidant, typically hydrogen peroxide (H₂O₂), to generate highly reactive oxidizing species.[2] In the widely studied vanadium-based systems, PCA plays a crucial role in the formation of catalytically active oxo-peroxo vanadium-PCA species.[2]

The proposed mechanism for the vanadium-catalyzed oxidation with PCA and H₂O₂ involves the following key steps:

  • Ligand Exchange: Pyrazinecarboxylic acid coordinates to the vanadium center.

  • Peroxo Complex Formation: Hydrogen peroxide displaces a ligand to form a vanadium-peroxo-PCA complex.

  • Generation of Hydroxyl Radicals: This complex then undergoes a rate-limiting monomolecular decomposition to generate a V(IV) species and a hydroperoxyl radical (HOO•). The V(IV) species can then react with another molecule of H₂O₂ to produce a highly reactive hydroxyl radical (HO•).[3][4]

  • Substrate Oxidation: The hydroxyl radical, a powerful oxidizing agent, abstracts a hydrogen atom from the organic substrate (e.g., an alkane) to form a carbon-centered radical.

  • Product Formation: This alkyl radical rapidly reacts with molecular oxygen (if present) to form a peroxyl radical, which is then converted to an alkyl hydroperoxide, the primary product. The alkyl hydroperoxide can be subsequently reduced to the corresponding alcohol or ketone/aldehyde.[5]

The accelerating role of PCA is attributed to its ability to facilitate proton transfer within the catalytic complex, thereby lowering the activation energy for the generation of the radical species.[3]

Visualizing the Catalytic Cycle

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Substrate Oxidation V(V) Vanadium(V) Catalyst V(V)-PCA V(V)-PCA Complex V(V)->V(V)-PCA + PCA V(V)-peroxo-PCA V(V)-peroxo-PCA Complex V(V)-PCA->V(V)-peroxo-PCA + H₂O₂ V(IV)-PCA V(IV)-PCA Complex V(V)-peroxo-PCA->V(IV)-PCA → HOO• + H⁺ V(IV)-PCA->V(V) + H₂O₂ → HO• + HO⁻ RH Alkane (RH) R• Alkyl Radical (R•) RH->R• + HO• - H₂O ROOH Alkyl Hydroperoxide (ROOH) R•->ROOH + O₂ + H⁺ ROH_R=O Alcohol (ROH) & Ketone/Aldehyde (R=O) ROOH->ROH_R=O Reduction

Caption: Proposed catalytic cycle for vanadium-catalyzed alkane oxidation with PCA and H₂O₂.

Experimental Protocols

Safety First: Handling Oxidizing Agents

Oxidation reactions, particularly those involving hydrogen peroxide and metal catalysts, require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.

  • Hydrogen Peroxide Handling: Concentrated hydrogen peroxide is a strong oxidant and can cause severe burns. Handle with care and avoid contact with skin and eyes. Never mix concentrated H₂O₂ with organic materials without a catalyst and proper temperature control, as this can lead to explosive decomposition.

  • Metal Catalysts: Some metal catalysts can be toxic. Consult the Safety Data Sheet (SDS) for each compound before use.

  • Exothermic Reactions: Oxidation reactions can be exothermic. Monitor the reaction temperature closely and have a cooling bath readily available.

Protocol 1: General Procedure for the Vanadium-Catalyzed Oxidation of Alkanes (e.g., Cyclohexane)

This protocol describes a general method for the C-H oxidation of alkanes using the [n-Bu₄N]VO₃/PCA/H₂O₂ system. The primary products are alkyl hydroperoxides, which can be analyzed directly or reduced to the corresponding alcohols and ketones.

Materials:

  • Tetrabutylammonium vanadate ([n-Bu₄N]VO₃)

  • Pyrazine-2-carboxylic acid (PCA)

  • Substrate (e.g., cyclohexane)

  • Hydrogen peroxide (30-50% aqueous solution)

  • Acetonitrile (MeCN), analytical grade

  • Triphenylphosphine (PPh₃) for product analysis (optional)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of [n-Bu₄N]VO₃ and pyrazine-2-carboxylic acid in acetonitrile. A typical catalyst loading is in the range of 0.01-1 mol% relative to the substrate, with a [VO₃]⁻:PCA molar ratio of 1:4.

  • Reaction Setup: Add the alkane substrate to the catalyst solution. A typical substrate concentration is in the range of 0.2-0.5 M.

  • Initiation of Reaction: While stirring vigorously, add the aqueous hydrogen peroxide solution dropwise to the reaction mixture. The amount of H₂O₂ is typically in excess relative to the substrate.

  • Reaction Conditions: Maintain the reaction temperature between 25-60 °C. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing by gas chromatography (GC) or other suitable methods. Reaction times can vary from a few hours to 24 hours depending on the substrate and conditions.

  • Work-up and Analysis:

    • To determine the total yield of oxygenated products (alcohols and ketones), the alkyl hydroperoxides in the reaction mixture can be reduced. To an aliquot of the reaction mixture, add an excess of triphenylphosphine and stir for 30 minutes at room temperature. The PPh₃ quantitatively reduces the hydroperoxides to the corresponding alcohols.

    • Analyze the reaction mixture (before and after reduction with PPh₃) by GC or GC-MS to determine the concentrations of the alcohol and ketone products.

Protocol 2: General Procedure for the Vanadium-Catalyzed Oxidation of Alcohols

This protocol provides a general method for the oxidation of secondary alcohols to ketones using the vanadium/PCA system.

Materials:

  • Vanadium catalyst (e.g., VOSO₄ or [n-Bu₄N]VO₃)

  • Pyrazine-2-carboxylic acid (PCA)

  • Alcohol substrate (e.g., 2-propanol, 1-phenylethanol)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Catalyst Solution: Prepare a stock solution of the vanadium catalyst and PCA in acetonitrile.

  • Reaction Mixture: In a reaction vessel, combine the alcohol substrate and the catalyst/PCA solution.

  • Oxidation: Add the hydrogen peroxide solution to the stirred reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, the reaction mixture can be quenched with an aqueous solution of sodium sulfite and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography if necessary.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Dissolve Vanadium Catalyst and PCA in Acetonitrile B Add Substrate (Alkane or Alcohol) A->B C Add H₂O₂ dropwise with vigorous stirring B->C D Maintain Temperature (25-60 °C) C->D E Take Aliquots D->E F Optional: Reduce with PPh₃ E->F G Analyze by GC/GC-MS E->G F->G

Caption: General experimental workflow for PCA co-catalyzed oxidation reactions.

Substrate Scope and Performance Data

The vanadium-PCA catalytic system has demonstrated remarkable versatility in the oxidation of a variety of organic substrates. The following table summarizes representative data from the literature, showcasing the broad applicability of this methodology.

SubstrateCatalyst SystemTemp (°C)Time (h)Major ProductsYield (%)TONReference
Methane[n-Bu₄N]VO₃/PCA/H₂O₂/O₂4024Methanol, Formic Acid32 (based on H₂O₂)375[2]
Propane[n-Bu₄N]VO₃/PCA/H₂O₂2541-Propanol, 2-Propanol27 (based on H₂O₂)330[2]
Cyclohexane[n-Bu₄N]VO₃/PCA/H₂O₂-Urea22-60-Cyclohexyl hydroperoxide, Cyclohexanol, CyclohexanoneHigh-[5]
n-Hexane[n-Bu₄N]VO₃/PCA/H₂O₂-Urea22-60-Hexanols, Hexanones--[5]
1-PhenylethanolMn(OAc)₂/Picolinic Acid/PAART-Acetophenone>95-[6]
Benzyl AlcoholMn(OAc)₂/Picolinic Acid/PAA0-Benzoic Acid>95-[6]

TON (Turnover Number) = moles of product / moles of catalyst PAA = Peracetic Acid

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed research. The reliability of these methods is underscored by several key factors:

  • Reproducibility: The catalytic systems, particularly the [VO₃]⁻/PCA/H₂O₂ combination, have been investigated by multiple research groups with consistent findings.

  • Mechanistic Understanding: The proposed radical-based mechanism is supported by kinetic studies, product analysis, and theoretical calculations, providing a strong predictive framework for reaction outcomes.[3][4][7]

  • Product Characterization: The primary products of these reactions, alkyl hydroperoxides, can be readily identified and quantified by post-reaction reduction with triphenylphosphine followed by standard chromatographic analysis. This provides a built-in method for validating the reaction's progress and yield.

Conclusion and Future Outlook

Pyrazinecarboxylic acid has emerged as a powerful and versatile co-catalyst for metal-mediated oxidation reactions. Its ability to significantly enhance the reactivity of simple metal catalysts opens up new avenues for the efficient and selective functionalization of a wide array of organic molecules. The protocols and data presented in this guide offer a starting point for researchers to explore the potential of PCA in their own synthetic endeavors.

Future research in this area may focus on the development of heterogeneous catalysts incorporating PCA or its analogues for improved recyclability, the expansion of the substrate scope to more complex and multifunctional molecules relevant to the pharmaceutical industry, and the exploration of alternative, greener oxidants. The continued investigation of these systems promises to further advance the field of catalytic oxidation and provide innovative solutions for synthetic chemists.

References

  • Kirillov, A. M., & Shul'pin, G. B. (2013). Pyrazinecarboxylic acid and analogs: Highly efficient co-catalysts in the metal-complex-catalyzed oxidation of organic compounds. Coordination Chemistry Reviews, 257(3-4), 732–754. [Link]

  • Shul'pin, G. B., et al. (1995). Oxidations by the reagent ‘H₂O₂–vanadium complex–pyrazine-2-carboxylic acid’. Part 4. Oxidation of alkanes, benzene and alcohols by an adduct of H₂O₂ with urea. Journal of the Chemical Society, Perkin Transactions 2, (7), 1439-1444. [Link]

  • Kirillov, A. M., & Shul'pin, G. B. (2013). Pyrazinecarboxylic acid and analogs.
  • Shul'pin, G. B. (2010). Oxidation with the “O₂−H₂O₂—vanadium complex—pyrazine-2-carboxylic acid” reagent. In Metal-Catalysed Reactions of Hydrocarbons (pp. 235-267). Springer, Dordrecht. [Link]

  • Shul'pin, G. B., et al. (2001). Oxidations by the reagent “O₂–H₂O₂–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12. Main features, kinetics and mechanism of alkane hydroperoxidation. Journal of the Chemical Society, Perkin Transactions 2, (6), 1025-1033. [Link]

  • Süss-Fink, G., & Shul'pin, G. B. (2006). Oxidation of 2-Propanol and Cyclohexane by the Reagent" Hydrogen Peroxide-Vanadate Anion-Pyrazine-2-carboxylic Acid": A Kinetic and Mechanistic Study. European Journal of Inorganic Chemistry, 2006(13), 2631-2639. [Link]

  • Shul'pin, G. B., et al. (1995). Oxidations by the reagent 'H₂O₂–vanadium complex–pyrazine-2-carboxylic acid'. Part 4. Oxidation of alkanes, benzene and alcohols by an adduct of H₂O₂ with urea. Journal of the Chemical Society, Perkin Transactions 2, (7), 1439-1444. [Link]

  • Singh, P. P., et al. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of organic chemistry, 78(6), 2639-2648. [Link]

  • Shul'pin, G. B., & Shul'pina, L. S. (2020). Chapter 4: The Vanadate–Pyrazinecarboxylic Acid–Hydrogen Peroxide Reagent and Similar Systems for Efficient Oxidations with Peroxides. In Vanadium Catalysis (pp. 72-96). Royal Society of Chemistry. [Link]

  • Shul'pin, G. B., et al. (2005). Oxidation of cyclohexane with the reagent ‘hydrogen peroxide–vanadate–pyrazine-2-carboxylic acid’.
  • Zhang, Y., et al. (2019). Pyrazine dicarboxylate-bridged arsenotungstate: synthesis, characterization, and catalytic activities in epoxidation of olefins and oxidation of alcohols. Dalton Transactions, 48(34), 12956-12963. [Link]

  • Mali, G., et al. (2023). Design, Synthesis, and Applications of a Vanadium Complex: An Effective Catalyst for the Direct Conversion of Alcohols and Aldehydes to Esters. The Journal of Organic Chemistry, 88(9), 5696-5703. [Link]

  • Shul'pin, G. B., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Molecules, 26(21), 6364. [Link]

  • Ellman, J. A. C-H Functionalization. Ellman Laboratory Website. [Link]

  • Diccianni, J. B., & Diao, T. (2017). Iron‐Catalyzed C H Activation/Functionalization to Form C C Bonds. The Chemical Record, 17(4), 375-390. [Link]

  • Kamata, K., et al. (2007). Simple Vanadium(V) Catalyst for Oxidation of Alkane with O₂ under Mild Conditions. Chemistry Letters, 36(8), 1014-1015. [Link]

  • Chien, C. H., et al. (2020). Vanadium(V) Complex-Catalyzed One-Pot Synthesis of Phenanthridines via a Pictet-Spengler-Dehydrogenative Aromatization Sequence. Molecules, 25(15), 3489. [Link]

  • Garrido-Barros, P., & Diao, T. (2020). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Molecules, 25(4), 896. [Link]

  • Asadullah, M., et al. (2011). Vanadium Catalyzed Partial Oxidation of Some Saturated Hydrocarbons to Functionalized Products Under Mild Conditions. Journal of the Chinese Chemical Society, 58(4), 483-488.
  • Podlech, J. (2001). 1.1. 1.1 Oxidation of C-X to C= O. Science of Synthesis, 25, 1-60.
  • Ryan, A. A., et al. (2024). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. Chemistry–A European Journal. [Link]

  • Talsi, E. P., et al. (2010). Mechanism of Alcohol Oxidation by Dipicolinate Vanadium(V): Unexpected Role of Pyridine. Inorganic chemistry, 49(23), 10948-10955. [Link]

  • Bobbitt, J. M., & Hall, D. M. (1959). Notes. Synthesis of Pyrazinoic Acid. The Journal of Organic Chemistry, 24(10), 1565-1566. [Link]

  • Li, Z., & Li, C. J. (2010). Vanadium-catalyzed oxidative Strecker reaction: α-C–H cyanation of para-methoxyphenyl (PMP)-protected primary amines. Organic letters, 12(15), 3452-3455. [Link]

Sources

Application

Synthesis and Evaluation of Pyrazinecarboxamides as Photosystem II-Inhibiting Herbicides

Introduction and Mechanistic Rationale The pyrazine ring is a privileged heterocyclic scaffold in agrochemical and pharmaceutical development. Specifically, substituted pyrazinecarboxamides have garnered significant atte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The pyrazine ring is a privileged heterocyclic scaffold in agrochemical and pharmaceutical development. Specifically, substituted pyrazinecarboxamides have garnered significant attention as potent inhibitors of photosynthesis, making them highly viable candidates for novel herbicide development 1.

The primary mechanism of action (MoA) for these compounds is the disruption of the photosynthetic electron transport chain. According to established weed science paradigms, these herbicides bind competitively to the Q_B-binding niche on the D1 protein of the Photosystem II (PSII) complex located in the chloroplast thylakoid membranes 2. By displacing the native plastoquinone (Q_B), pyrazinecarboxamides block the electron transfer from Q_A to Q_B. This halts CO₂ fixation, ceases the production of ATP and NADPH₂, and ultimately leads to the generation of reactive oxygen species (ROS) that destroy plant cell membranes.

PSII_Pathway Light Light Energy PSII Photosystem II (P680) Light->PSII Excitation QA Plastoquinone QA PSII->QA e- transfer QB Plastoquinone QB (D1 Protein Niche) QA->QB e- transfer Cyt Cytochrome b6f QB->Cyt e- transfer Inhibitor Pyrazinecarboxamide (Herbicide) Inhibitor->QB Competitive Binding (Blocks e- flow)

Fig 1. Pyrazinecarboxamide mechanism of action: Competitive inhibition at the PSII QB-binding niche.

Chemical Synthesis Strategy

The synthesis of pyrazinecarboxamides relies on a robust, two-step nucleophilic acyl substitution pathway. Direct amidation of pyrazine-2-carboxylic acids is often low-yielding due to the poor electrophilicity of the carboxylic carbon. Therefore, the acid is first activated into an highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate is subsequently reacted with various ring-substituted anilines or aminothiazoles to form the final amide 3.

Synth_Workflow Acid Pyrazine-2-carboxylic acid + SOCl2 in Dry Toluene Reflux Reflux (1h) Acyl Chloride Formation Acid->Reflux Activation Evap Co-evaporation Remove excess SOCl2 Reflux->Evap Purification Amidation Add Substituted Amine in Pyridine/Acetone (RT) Evap->Amidation Nucleophilic Attack Precip Cold Water Precipitation & Filtration Amidation->Precip Isolation QC Recrystallization & NMR/IR Validation Precip->QC Final Polish

Fig 2. Two-step synthetic workflow for pyrazinecarboxamides via acyl chloride intermediates.

Experimental Protocols

Protocol 1: General Synthesis of Substituted Pyrazine-2-carboxamides

This protocol describes the generation of the amide library, utilizing a self-validating methodology to ensure high purity and yield 4.

Step 1: Acyl Chloride Activation

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend the starting pyrazine-2-carboxylic acid derivative (e.g., 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, 50.0 mmol) in 20 mL of dry toluene.

  • Reagent Addition: Carefully add thionyl chloride (5.5 mL, 75.0 mmol).

    • Causality: Toluene is selected as the solvent because it does not react with SOCl₂ and its boiling point (110°C) provides sufficient thermal energy to drive the endothermic chlorination forward.

  • Reflux & In-Process QC: Reflux the mixture for approximately 1 hour. To validate completion, quench a 10 µL aliquot in 1 mL of methanol. Analyze via TLC (Hexane:EtOAc 7:3); the presence of the corresponding methyl ester confirms the successful formation of the acyl chloride.

  • Purification: Remove the excess thionyl chloride by repeated co-evaporation with dry toluene in vacuo.

    • Causality: Residual SOCl₂ will violently react with the amine in the next step, generating unwanted sulfonamide byproducts and degrading the yield.

Step 2: Nucleophilic Amidation

  • Amine Preparation: Dissolve the corresponding substituted amine (50.0 mmol) in 50 mL of dry pyridine.

    • Causality: Pyridine acts as an essential acid scavenger. The amidation releases HCl; without pyridine, HCl would protonate the unreacted amine, rendering it non-nucleophilic and capping the theoretical yield at 50%.

  • Coupling: Dissolve the crude acyl chloride from Step 1 in 50 mL of dry acetone. Add this dropwise to the stirred amine/pyridine solution at room temperature to control the exothermic reaction. Stir for 30 minutes.

  • Isolation & Validation: Pour the mixture into 100 mL of cold water to precipitate the crude amide. Filter, wash with cold water, and recrystallize from aqueous ethanol.

    • Self-Validation: Confirm the product identity via IR spectroscopy. A successful amidation will exhibit a characteristic N-H stretch at ~3320 cm⁻¹ and a strong C=O (Amide I) stretch at ~1685 cm⁻¹ 1.

Protocol 2: In Vitro Herbicidal Activity Screening (OER Inhibition)

To evaluate the herbicidal efficacy, the Oxygen Evolution Rate (OER) in isolated spinach chloroplasts is measured.

  • Causality: Using isolated chloroplasts rather than whole plants isolates the PSII complex. This eliminates confounding variables like cuticular penetration or vascular translocation, providing direct kinetic data on the molecule's binding affinity to the D1 protein.

  • Chloroplast Isolation: Homogenize fresh spinach leaves in a buffered sucrose solution (pH 7.4) and isolate the chloroplasts via differential centrifugation. Resuspend in a buffer containing 0.4 M sucrose, 5 mM MgCl₂, and 10 mM NaCl.

  • Assay Setup: Transfer the chloroplast suspension (equivalent to 30 µg chlorophyll/mL) to a Clark-type oxygen electrode chamber.

  • Treatment: Inject the synthesized pyrazinecarboxamide (dissolved in DMSO; final DMSO concentration <1% to prevent solvent toxicity) into the chamber.

  • Validation Control: Run a parallel assay using DCMU (Diuron) as a positive control. The system is validated if the DCMU yields an IC₅₀ of approximately 7.3 µmol/L 3.

  • Measurement: Illuminate the chamber and record the rate of oxygen evolution. Calculate the IC₅₀ (concentration causing a 50% decrease in OER compared to the untreated vehicle control).

Quantitative Data Summary

Structure-activity relationship (SAR) studies indicate that the herbicidal activity of pyrazinecarboxamides is heavily dependent on the lipophilicity (log P) of the substituents. High lipophilicity facilitates the penetration of the compound through the lipid-rich thylakoid membrane to reach the target site 1.

The table below summarizes the biological activity of key pyrazinecarboxamide derivatives synthesized via the described protocols:

CompoundPyrazine Substitution (R₁)Amine Substitution (R₂)Target AssayIC₅₀ (µmol/L)
1 6-chloro3-iodo-4-methylphenylSpinach Chloroplast OER51.0
2 5-tert-butyl4-chloro-3-methylphenylChlorella vulgaris Chlorophyll44.0
3 5-tert-butyl-6-chloro5-bromo-2-hydroxyphenylSpinach Chloroplast OER41.9
4 5-tert-butyl-6-chloro1,3-thiazol-2-ylSpinach Chloroplast OER49.5
Control N/ADCMU (Diuron)Spinach Chloroplast OER~7.3

Data aggregated from established structure-activity relationship studies on pyrazine-2-carboxylic acid amides 1, 3.

References

  • Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. ResearchGate (Molecules). URL:[Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science Society of America. URL:[Link]

  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. National Institutes of Health (PMC). URL:[Link]

Sources

Method

Application Note: 5-Oxo-piperazine-2-Carboxylic Acid (5-OPCA) in Peptidomimetics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The development of peptidom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The development of peptidomimetics relies heavily on the introduction of conformational constraints to overcome the inherent limitations of natural peptides, such as poor proteolytic stability and high conformational flexibility. 5-Oxo-piperazine-2-carboxylic acid (5-OPCA) , also known as PCA, is a highly effective, conformationally restricted cyclic α -amino acid analog.

By functioning as a rigid dipeptide surrogate, 5-OPCA restricts the dihedral angles ( ϕ , ψ ) of the peptide backbone. When incorporated into a peptide sequence, the secondary amine at the N1 position of the piperazinone ring forms a tertiary amide bond with the preceding amino acid. Similar to proline, this tertiary amide lowers the energy barrier for cis/trans isomerization, effectively inducing stable secondary structures such as Type II β -turns and γ -turns [1]. This structural pre-organization minimizes the entropic penalty upon target binding, making 5-OPCA an invaluable building block in the design of protein-protein interaction (PPI) inhibitors and receptor-specific ligands [3].

Mechanistic_Pathway PCA 5-Oxo-piperazine-2-Carboxylic Acid (Rigid Scaffold) Dihedral Restriction of Dihedral Angles (φ, ψ) PCA->Dihedral Amide Tertiary Amide Bond (Cis/Trans Isomerization) PCA->Amide Stability Enhanced Proteolytic Stability PCA->Stability Turn Induction of Secondary Structures (β-turn / γ-turn) Dihedral->Turn Amide->Turn Affinity Increased Receptor Binding Affinity Turn->Affinity Stability->Affinity

Mechanistic pathway illustrating how 5-OPCA induces structural rigidity and enhances binding.

Conformational Data & Structural Impact

The stereochemistry of the 5-OPCA ring dictates the specific type of turn induced within the peptide backbone. Nuclear Magnetic Resonance (NMR) spectroscopy (specifically NOESY and ROESY experiments) demonstrates that the incorporation of (S)- and (R)-enantiomers of 5-OPCA into model tetrapeptides yields distinct conformational equilibria [1].

Table 1: Conformational Equilibrium of 5-OPCA-Containing Tetrapeptides

Peptide SequencePCA StereocenterMajor Secondary StructureCis/Trans Amide Ratio
Boc-Val-(S)-PCA -Gly-Leu-OMe(S)-enantiomerType II β -turn40 : 60
Boc-Val-(R)-PCA -Gly-Leu-OMe(R)-enantiomer γ -turn Type II β -turnInterconverting

Causality Note: The 40:60 cis/trans ratio observed in the (S)-PCA variant is driven by the steric clash between the isopropyl side chain of Valine and the piperazinone ring. The cis conformation forces a tight turn, which is stabilized by intramolecular hydrogen bonding between the Valine carbonyl and the Leucine amide proton, effectively mimicking a native β -turn.

Experimental Protocols: Synthesis & Incorporation

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Each major synthetic step includes a defined Quality Control (QC) checkpoint to prevent the propagation of errors.

Protocol A: Solution-Phase Synthesis of Fmoc-(S)-5-OPCA

This protocol outlines the generation of the 5-OPCA building block starting from commercially available L-serine and ethyl glyoxylate [1].

Step-by-Step Methodology:

  • Reductive Amination: Dissolve H-Ser(tBu)-OMe (1.0 eq) and ethyl glyoxylate (1.2 eq) in anhydrous methanol. Add catalytic acetic acid to adjust the pH to ~5.0. Stir for 2 hours, then add sodium cyanoborohydride (NaCNBH 3​ , 1.5 eq) portion-wise. Stir overnight at room temperature.

  • Amine Protection: Concentrate the mixture, re-dissolve in dioxane/water (1:1), and add Fmoc-OSu (1.1 eq) and NaHCO 3​ (2.0 eq). Stir for 4 hours. Extract with ethyl acetate.

  • Cyclization: Treat the isolated intermediate with 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the t-butyl ether. The free hydroxyl group undergoes spontaneous lactamization with the ethyl ester to form the piperazinone ring.

  • Saponification: Treat the resulting methyl ester with 1M LiOH in THF/H 2​ O (3:1) at 0°C for 2 hours to yield the free carboxylic acid. Acidify to pH 2 with 1M HCl and extract with ethyl acetate.

Validation & QC Checkpoint:

  • LC-MS: Confirm the mass of Fmoc-(S)-5-OPCA ( [M+H]+ expected: 367.1).

  • Chiral HPLC: Run against a racemic standard to confirm enantiomeric excess (ee > 98%). Epimerization at the C2 position is a known risk if saponification is performed at room temperature.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using 5-OPCA

Coupling an amino acid to the N1 secondary amine of 5-OPCA is notoriously difficult due to the steric hindrance of the piperazinone ring [2]. Standard DIC/Oxyma conditions will result in significant deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Coupling of 5-OPCA: Pre-activate Fmoc-5-OPCA (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes. Add to the resin and agitate for 2 hours at room temperature.

  • Deprotection of 5-OPCA: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash extensively with DMF (5x) and DCM (5x).

  • Coupling to the Hindered Secondary Amine (Critical Step): Pre-activate the incoming Fmoc-amino acid (5.0 eq) with HATU (4.9 eq) and HOAt (5.0 eq) in the presence of DIPEA (10.0 eq). Add to the resin and heat the reaction to 50°C using a microwave peptide synthesizer or heated block for 1 hour. Repeat this coupling step (double coupling) to ensure completion.

  • Cleavage: Treat the resin with TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether.

Validation & QC Checkpoint:

  • Kaiser Test: Perform a micro-cleavage Kaiser test after Step 4. Due to the secondary nature of the 5-OPCA amine, a standard Kaiser test may yield a false negative; therefore, a chloranil test is mandatory to confirm the absence of unreacted secondary amines.

  • RP-HPLC: Analyze the crude peptide. The presence of a peak corresponding to [M - incoming AA] indicates incomplete coupling at Step 4, requiring optimization of the coupling temperature.

SPPS_Workflow Start Resin Preparation (Fmoc-deprotection) Coupling1 Coupling of Natural AA (DIC/Oxyma) Start->Coupling1 CouplingPCA Coupling of Fmoc-5-OPCA (HATU/DIPEA) Coupling1->CouplingPCA CouplingNext Coupling to PCA Secondary Amine (HATU/HOAt, 50°C) CouplingPCA->CouplingNext Cleavage TFA Cleavage & Global Deprotection CouplingNext->Cleavage Analysis HPLC/MS & NMR Validation Cleavage->Analysis

Workflow for SPPS incorporating 5-OPCA with self-validating analytical checkpoints.

Application Highlights in Drug Discovery

The unique structural properties of 5-OPCA have been leveraged in several high-profile drug discovery campaigns:

  • p53-MDM2/MDMX Inhibitors: Small molecules and peptidomimetics designed to mimic the α -helical interface of p53 often utilize piperazinone scaffolds. 5-OPCA derivatives have been used to construct multivalent ligands that project hydrophobic side chains (mimicking Phe19, Trp23, and Leu26 of p53) into the deep binding pockets of MDMX, overcoming the flexibility issues of linear peptides [3].

  • Protease Inhibitors: The rigid nature of the 5-OPCA backbone renders the adjacent amide bonds highly resistant to enzymatic degradation. This has been exploited in the synthesis of metabolically stable inhibitors targeting viral proteases, where the 5-OPCA core acts as a non-cleavable transition state mimic.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. URL:[Link]

  • Kurth, M. J., & Gong, Y.-D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. URL:[Link]

  • Li, Y., et al. (2022). Leveraging the multivalent p53 peptide-MdmX interaction to guide the improvement of small molecule inhibitors. Nature Communications, 13, 1076. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Pyrazinecarboxylic Acid Derivatives

Introduction & Physicochemical Profiling Pyrazinecarboxylic acids (e.g., pyrazinoic acid, POA) and their functionalized derivatives are critical building blocks in the synthesis of anti-tuberculosis agents and other phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Pyrazinecarboxylic acids (e.g., pyrazinoic acid, POA) and their functionalized derivatives are critical building blocks in the synthesis of anti-tuberculosis agents and other pharmaceuticals ()[1]. Due to their amphoteric nature—containing both a basic pyrazine nitrogen and an acidic carboxyl group—these compounds present unique purification challenges. They exhibit high aqueous solubility, pH-dependent zwitterionic states, and a propensity to co-crystallize with inorganic salts during synthesis ()[2].

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of common pyrazinecarboxylic acid derivatives.

CompoundCAS NumberMolecular WeightpKa (Predicted)Melting PointSolubility Profile
Pyrazinoic Acid (POA) 98-97-5124.10 g/mol ~2.9225-229 °C (dec.)Highly soluble in water; slightly soluble in alcohol
3-Amino-2-pyrazinecarboxylic Acid 5424-01-1139.11 g/mol 3.65 ± 0.10205-210 °C (dec.)Soluble in water; sparingly in DMSO ()[3]
5-Methyl-2-pyrazinecarboxylic Acid 5521-55-1138.12 g/mol ~3.1167-171 °CSoluble in water and polar organic solvents ()

Core Purification Workflows

Workflow A: pH-Shift Recrystallization (Isoelectric Precipitation)

Causality & Mechanism: Pyrazinecarboxylic acids exist as zwitterions near their isoelectric point, where their net charge is zero. This minimizes hydration and aqueous solubility. By dissolving the crude mixture in an alkaline or highly acidic medium and neutralizing it to the pI, the pure derivative selectively precipitates, leaving highly soluble impurities in the mother liquor ().

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude pyrazinecarboxylic acid derivative in 50 mL of deionized water.

  • Alkalization: Slowly add 2.0 M NaOH dropwise under continuous stirring until the pH reaches 8.5–9.0. The compound will dissolve completely as a sodium salt.

  • Filtration: Filter the basic solution through a 0.45 µm PTFE membrane to remove insoluble organic impurities.

  • Isoelectric Precipitation: Chill the filtrate to 5 °C in an ice bath. Slowly add 2.0 M HCl dropwise until the pH reaches the isoelectric point (typically between pH 2.5 and 3.5, depending on the specific derivative's pKa).

  • Maturation: Stir the resulting suspension at 5 °C for 2 hours to promote crystal growth and exclude trapped impurities.

  • Recovery: Isolate the precipitate via vacuum filtration. Wash the filter cake with 10 mL of ice-cold water, followed by 10 mL of cold ethanol to facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours until a constant weight is achieved.

Workflow B: Preparative RP-HPLC for Complex Mixtures

Causality & Mechanism: When synthesizing hybrid conjugates or alkyl-substituted derivatives, structural similarities between the product and unreacted starting materials make crystallization ineffective. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with an ion-pairing agent (e.g., ammonium acetate) suppresses the ionization of the carboxylic acid, increasing its retention on the hydrophobic C18 stationary phase ()[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in the mobile phase (e.g., 10% Acetonitrile in water) to a concentration of 50 mg/mL. Filter through a 0.22 µm syringe filter.

  • Column Equilibration: Use a preparative C18 column (e.g., 30 x 250 mm, 5 µm particle size). Equilibrate with 95% Mobile Phase A (25 mM Ammonium Acetate in water, pH 4.5) and 5% Mobile Phase B (Acetonitrile) at a flow rate of 100 mL/min[4].

  • Injection: Inject 5–10 mL of the prepared sample.

  • Gradient Elution: Run a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak fractions.

  • Solvent Removal: Pool the pure fractions and remove the acetonitrile via rotary evaporation at 35 °C. Lyophilize the remaining aqueous solution to obtain the pure pyrazinecarboxylic acid derivative as a powder.

Visualizing the Workflows

PurificationWorkflow Start Crude Pyrazinecarboxylic Acid Derivative CheckSol Assess Aqueous Solubility & pKa Start->CheckSol IsZwitterionic Zwitterionic / High Polarity? CheckSol->IsZwitterionic pHShift pH-Shift Recrystallization (Isoelectric precipitation) IsZwitterionic->pHShift Yes HPLC Preparative RP-HPLC (Ion-pairing or HILIC) IsZwitterionic->HPLC No / Complex Impurities PureSolid Filter & Dry (Pure Solid) pHShift->PureSolid Lyophilize Lyophilization (Pure Powder) HPLC->Lyophilize

Workflow for selecting pyrazinecarboxylic acid purification strategies.

POAMechanism PZA Pyrazinamide (PZA) Prodrug PncA Pyrazinamidase (PncA) Enzyme PZA->PncA enters cell POA Pyrazinoic Acid (POA) Active Form PncA->POA hydrolysis Target Ribosomal Proteins / Membrane Disruption POA->Target acidification Death M. tuberculosis Growth Inhibition Target->Death

Conversion of Pyrazinamide to Pyrazinoic Acid and its antimycobacterial mechanism.

Troubleshooting Guides & FAQs

Q1: My pyrazinecarboxylic acid derivative is not precipitating during the pH shift. What is going wrong? A1: This is a classic issue of supersaturation or incorrect pI targeting. First, verify the exact pKa of your specific derivative, as electron-withdrawing or donating groups (like a 5-methyl or 3-amino group) will shift the isoelectric point. If the pH is correct, the solution might be too dilute. Concentrate the aqueous layer under reduced pressure before attempting the pH shift. Alternatively, seed the solution with a pure crystal or scratch the inside of the flask to induce nucleation.

Q2: During HPLC purification, my pyrazinecarboxylic acid elutes in the void volume. How can I increase retention? A2: Pyrazinecarboxylic acids are highly polar. If it elutes in the void volume on a standard C18 column, the molecule is likely fully ionized. You must suppress ionization by lowering the pH of your mobile phase A to ~2.5 using trifluoroacetic acid (TFA) or formic acid. If the compound is still too polar, switch from a standard C18 column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain polar, zwitterionic compounds.

Q3: How do I remove inorganic salts (like NaCl or sodium sulfate) from highly water-soluble pyrazine derivatives? A3: If your derivative is highly water-soluble, standard aqueous workups will trap inorganic salts in your product. To resolve this, evaporate the crude aqueous mixture to complete dryness. Triturate (wash) the resulting solid residue with a polar aprotic organic solvent in which the pyrazine derivative is soluble but the inorganic salts are not—such as hot acetonitrile or a mixture of methanol/dichloromethane. Filter off the insoluble inorganic salts, and concentrate the filtrate to recover the desalted product.

Q4: Why does my pyrazinamide derivative show lower antimycobacterial activity than expected? A4: Pyrazinamide is a prodrug that must be converted into pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (PncA) ()[1]. If you have synthesized a derivative with bulky functional groups (e.g., long 5-alkyl chains or 5-alkanamido modifications), it may no longer be a recognized substrate for PncA, preventing its hydrolysis into the active POA form ()[5]. Ensure your structural modifications do not sterically hinder the enzyme's active site.

References

  • Kushner, S., & Dalalian, H. P. "Method of preparing pyrazinoic acid." US Patent 3,350,399, 1967.
  • Sivasankar, B., et al. "Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts." Indian Academy of Sciences, 2001. URL: [Link]

  • AstraZeneca AB. "Adamantyl diamide derivatives and uses of same." CA Patent 2,728,629, 2010.
  • Zitko, J., et al. "Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives." ACS Omega, 2023. URL: [Link]

Sources

Optimization

Troubleshooting acid-amine coupling for pyrazinecarboxamide synthesis

Welcome to the Technical Support Center for Pyrazinecarboxamide Synthesis . This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in acid-amine coupling workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazinecarboxamide Synthesis . This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in acid-amine coupling workflows.

Synthesizing amide bonds is a fundamentally important reaction in organic synthesis; however, the direct unification of carboxylic acids and amines requires extreme temperatures (>200 °C), necessitating the use of activation reagents. Pyrazinecarboxylic acids present a unique set of challenges due to the electron-withdrawing nature of the diazine ring, which can destabilize activated intermediates, and their notorious tendency to exhibit poor solubility.

Below, you will find mechanistic troubleshooting FAQs, quantitative reagent selection data, and self-validating experimental protocols to ensure your couplings succeed.

I. Mechanistic Troubleshooting & FAQs

Q1: Why is my coupling yield exceptionally low when reacting pyrazinecarboxylic acid with an aniline using standard EDC/HOBt? The Causality: Anilines (electron-rich or deficient) exhibit significantly reduced nucleophilicity compared to aliphatic amines[1]. When you use EDC/HOBt, the reaction forms an OBt (hydroxybenzotriazole) active ester. The aminolysis of this OBt ester by a weak nucleophile is the rate-limiting step and is often too sluggish, leading to hydrolysis or degradation of the active ester before the amide bond can form. The Solution: Switch to a uronium-based reagent like HATU. HATU mediates the formation of an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical difference is a neighboring group effect: the nitrogen atom in the pyridine ring of HOAt acts as a general base, hydrogen-bonding with the incoming aniline. This drastically lowers the activation energy for aminolysis, driving the reaction to completion even with poor nucleophiles.

Q2: My pyrazinecarboxylic acid is completely insoluble in standard aprotic solvents like DCM or THF. How should I proceed? The Causality: Pyrazine derivatives frequently possess high crystal lattice energies driven by strong intermolecular hydrogen bonding and dipole-dipole interactions. Poor solubility significantly hinders the reaction rate by keeping the effective concentration of the acid near zero[1]. The Solution: Transition to highly polar aprotic solvents such as DMF, NMP, or DMSO, and apply gentle warming (40 °C)[1]. More importantly, employ a pre-activation step : react the insoluble acid with the coupling reagent and base for 5–10 minutes before adding the amine[2]. As the acid converts into the highly soluble active ester, it will be continuously pulled into solution.

Q3: I am observing significant epimerization at the chiral center of my amine partner. How do I prevent this? The Causality: Epimerization during amide coupling frequently occurs via the formation of an oxazolone intermediate. Strong, unhindered bases (like Triethylamine) promote the deprotonation of the alpha-carbon on the activated intermediate. The Solution: Replace Triethylamine with a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[1]. Additionally, utilizing reagents that accelerate the aminolysis step (like HATU or COMU) minimizes the lifetime of the vulnerable activated intermediate, effectively outcompeting the epimerization pathway. For highly recalcitrant substrates, nonclassical routes for amide bond formation may be required[3].

II. Quantitative Data: Coupling Reagent Selection Matrix

To streamline your workup and optimize yields, select your coupling reagent based on the nucleophilicity of your amine and your purification constraints.

Coupling ReagentTypical Yield (Deactivated Amines)Active IntermediatePrimary Byproduct(s)Workup / Removal StrategyBest Use Case
EDC / HOBt 30% - 50%OBt EsterWater-soluble urea, HOBtAcidic/Basic aqueous washesStandard primary aliphatic amines; cost-sensitive scale-ups.
HATU 85% - 95%OAt EsterTetramethylurea, HOAtAqueous washes, silica chromatographySterically hindered or electron-deficient amines (e.g., anilines).
T3P (50% in EtOAc)75% - 90%Mixed AnhydrideWater-soluble phosphonic acidSimple aqueous washLarge-scale synthesis; requires zero chromatography.
DCC < 30%O-AcylureaDicyclohexylurea (DCU)Filtration (DCU is highly insoluble)Moisture-sensitive substrates where aqueous workup is impossible.

III. Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for Challenging Substrates)

This protocol utilizes a critical pre-activation step to overcome solubility issues and maximize the formation of the OAt ester[2].

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend Pyrazinecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Pre-activation (Critical Step): Add DIPEA (2.5 eq) dropwise to the suspension. Stir at room temperature for 10 minutes. Validation check: The cloudy suspension should become a clear, homogeneous solution as the OAt active ester forms.

  • Amine Addition: Add the amine partner (1.1 eq) in a single portion. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction via LC-MS. Aminolysis is typically complete within 2–4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). To remove the DMF and HOAt byproducts, wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3x)

    • Saturated aqueous NaHCO₃ (2x)

    • 1M HCl (1x)

    • Brine (1x)

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: T3P-Mediated Coupling (Optimized for Scale-Up & Easy Workup)

Propylphosphonic anhydride (T3P) is ideal for scaling up pyrazinecarboxamides due to its exceptionally benign, water-soluble byproducts.

  • Setup: In a reactor, suspend Pyrazinecarboxylic acid (1.0 eq) and the amine (1.05 eq) in Ethyl Acetate (0.5 M).

  • Base Addition: Add N-Methylmorpholine (NMM) (3.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add T3P (50% solution in EtOAc, 1.2 eq) dropwise to control the mild exotherm.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Workup (Self-Validating): Wash the organic phase directly with water (2x), 1M NaOH (1x), and 1M HCl (1x). Validation check: T3P byproducts partition entirely into the aqueous phase, leaving a highly pure crude product in the organic layer. Concentrate to yield the pyrazinecarboxamide.

IV. Diagnostic Visualizations

TroubleshootingWorkflow Start Low Yield in Coupling CheckAmine Assess Amine Nucleophilicity Start->CheckAmine PoorNuc Poor (e.g., Anilines) CheckAmine->PoorNuc GoodNuc Good (Aliphatic) CheckAmine->GoodNuc HATU Use HATU + DIPEA PoorNuc->HATU Solubility Check Acid Solubility GoodNuc->Solubility Insoluble Insoluble in DCM Solubility->Insoluble Soluble Soluble in DCM Solubility->Soluble ChangeSolvent Use DMF/NMP + Heat Insoluble->ChangeSolvent EDC Optimize EDC/HOBt Soluble->EDC

Decision tree for troubleshooting low yields in pyrazinecarboxamide synthesis.

HATUMechanism Acid Pyrazinecarboxylic Acid + DIPEA OAt OAt Active Ester Acid->OAt Activation HATU HATU Reagent HATU->OAt Product Pyrazinecarboxamide OAt->Product Aminolysis Byproduct HOAt + Tetramethylurea OAt->Byproduct Expelled Amine Amine Addition Amine->Product

Mechanistic pathway of HATU-mediated activation and amidation.

V. References[2] BenchChem. "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines." BenchChem. URL:https://www.benchchem.com/product/b375577#troubleshooting-amide-coupling-reactions-with-electron-rich-amines[4] de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). "Nonclassical Routes for Amide Bond Formation." Chemical Reviews, 116(19), 12029–12122. URL:https://doi.org/10.1021/acs.chemrev.6b00237[3] BenchChem. "1,1-Dioxothiane-4-carboxylic Acid." BenchChem. URL:https://www.benchchem.com/product/b375577[1] Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:https://doi.org/10.1039/b701677h

Sources

Troubleshooting

Technical Support Center: Stabilizing Pyrazinedicarboxylic Acid Against Thermal Decomposition

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazinedicarboxylic acid. This guide provides in-depth technical assistance, troubleshooting protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazinedicarboxylic acid. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to address the common challenge of preventing its decomposition during heating. Our focus is on providing scientifically grounded, practical solutions to ensure the integrity of your experiments and syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the typical decomposition temperature of pyrazine-2,3-dicarboxylic acid?

A1: Pyrazine-2,3-dicarboxylic acid typically begins to decompose around 188 °C. This process is characterized by an exothermic decarboxylation, where one or both of the carboxylic acid groups are lost as carbon dioxide (CO₂). The exact onset of decomposition can be influenced by the heating rate and the purity of the sample.

Q2: What are the primary products of thermal decomposition?

A2: The primary decomposition pathway is decarboxylation, leading to the formation of pyrazinecarboxylic acid and subsequently pyrazine, with the release of carbon dioxide. The product may darken, indicating the formation of minor, polymeric, or carbonaceous byproducts, especially if heated for an extended period or at excessively high temperatures.

Q3: Can the decomposition be completely avoided when heating the free acid?

A3: While completely avoiding decarboxylation of the free acid above its decomposition temperature is challenging, the rate and extent of decomposition can be significantly minimized. Key strategies include precise temperature control, maintaining a slow heating rate, and conducting the heating process under an inert atmosphere.

Q4: Are there chemical modifications that can prevent decomposition during heating?

A4: Yes, converting the carboxylic acid groups into esters or forming stable metal salts are highly effective strategies. These modifications increase the thermal stability of the molecule, allowing it to withstand higher temperatures without significant decarboxylation.

Understanding the Decomposition Pathway

The thermal decomposition of pyrazine-2,3-dicarboxylic acid is primarily a decarboxylation reaction. The proximity of the two carboxylic acid groups on the electron-deficient pyrazine ring influences its thermal lability. The process can be visualized as follows:

cluster_products Decomposition Products PDCA Pyrazine-2,3-dicarboxylic Acid PCA Pyrazinecarboxylic Acid PDCA->PCA Heat (≥188°C) - CO₂ CO2_1 CO₂ PDCA->CO2_1 Pyrazine Pyrazine PCA->Pyrazine Further Heating - CO₂ CO2_2 CO₂ PCA->CO2_2

Caption: Thermal decomposition pathway of pyrazine-2,3-dicarboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments.

Observed Problem Potential Cause Recommended Solution & Scientific Rationale
Product discoloration (darkening) upon heating, even below 188°C. Oxidative decomposition.Solution: Conduct the heating process under a continuous flow of an inert gas such as nitrogen or argon. Rationale: Oxygen can promote decomposition at lower temperatures through oxidative pathways. An inert atmosphere displaces oxygen, thereby inhibiting these side reactions and preserving the chemical integrity of the compound.
Low yield of the desired product after a reaction requiring heating. Significant decarboxylation of the starting material.Solution 1: If the reaction chemistry allows, convert the pyrazinedicarboxylic acid to its dimethyl or diethyl ester before the heating step. The ester protecting groups can be removed later by hydrolysis. Solution 2: Form a metal salt (e.g., with copper(II) or calcium) of the acid. Rationale: Esterification or salt formation increases the thermal stability of the molecule by modifying the carboxylic acid groups, which are the sites of decarboxylation.
Inconsistent results between experimental runs. "Hot spots" or inaccurate temperature control.Solution: Use a well-calibrated heating mantle with a temperature controller and vigorous stirring for solutions. For solid-phase heating, ensure uniform heat distribution. Employ a slower heating rate (e.g., 1-5 °C/min) to minimize thermal shock. Rationale: Rapid or uneven heating can create localized areas of high temperature, leading to unpredictable and accelerated decomposition. A slow, controlled heating rate ensures thermal equilibrium throughout the sample.
Formation of a mixture of mono- and di-decarboxylated products. Stepwise decarboxylation is occurring due to prolonged heating or excessive temperature.Solution: Optimize the reaction time and temperature. Perform time-course studies at various temperatures to identify the optimal conditions that favor the desired reaction over decarboxylation. Real-time monitoring with in-situ FTIR can be highly beneficial. Rationale: Decarboxylation is a kinetic process. By carefully controlling the reaction parameters, you can often find a window where the desired transformation occurs at a significantly faster rate than decomposition.

Experimental Protocols

Here are detailed protocols for key strategies to prevent the decomposition of pyrazinedicarboxylic acid.

Protocol 1: Controlled Heating of Free Pyrazinedicarboxylic Acid

This protocol is designed to minimize decomposition when heating the free acid in its solid state.

  • Apparatus Setup: Place the pyrazinedicarboxylic acid in a reaction vessel equipped with a gas inlet and outlet. A tube furnace or a well-insulated heating block is recommended for uniform heating.

  • Inert Atmosphere: Purge the system with a dry, inert gas (nitrogen or argon) for at least 15-20 minutes before heating to displace all oxygen. Maintain a gentle, continuous flow of the inert gas throughout the experiment.

  • Heating Program:

    • Set a slow heating rate, typically between 2-5 °C per minute, to ensure thermal uniformity.

    • Carefully monitor the temperature as it approaches the desired setpoint. Avoid overshooting the target temperature.

    • Hold at the target temperature for the minimum time required for your process.

  • Cooling: After the required heating time, allow the sample to cool to room temperature under the inert atmosphere before exposure to air.

Protocol 2: Increasing Thermal Stability through Salt Formation with Copper(II)

Formation of a copper(II) salt can significantly enhance the thermal stability of pyrazinedicarboxylic acid.

  • Dissolution: In a round-bottom flask, dissolve pyrazine-2,3-dicarboxylic acid in a suitable solvent such as methanol or water.

  • Metal Salt Addition: In a separate flask, dissolve an equimolar amount of a copper(II) salt (e.g., copper(II) acetate) in the same solvent.

  • Precipitation: Slowly add the copper(II) salt solution to the pyrazinedicarboxylic acid solution while stirring. A precipitate of the copper pyrazine-2,3-dicarboxylate complex should form.

  • Isolation: Heat the mixture under reflux with continuous stirring for 1-2 hours to ensure complete reaction. After cooling to room temperature, filter the solid product.

  • Washing and Drying: Wash the collected solid with the reaction solvent and then with a more volatile solvent like acetonitrile to remove any unreacted starting materials. Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • Thermal Processing: The resulting copper salt can now be subjected to heating at temperatures where the free acid would normally decompose.

G cluster_workflow Workflow for Increasing Thermal Stability start Start: Pyrazine-2,3-dicarboxylic Acid dissolve_acid Dissolve in Methanol/Water start->dissolve_acid mix Mix Solutions & Stir dissolve_acid->mix dissolve_cu Dissolve Copper(II) Salt in Methanol/Water dissolve_cu->mix reflux Heat under Reflux (1-2h) mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Solid Product cool->filter wash Wash with Solvent filter->wash dry Dry under Vacuum wash->dry stable_product Thermally Stable Copper(II) Salt dry->stable_product

Caption: Experimental workflow for the synthesis of a thermally stable copper(II) salt of pyrazine-2,3-dicarboxylic acid.

Protocol 3: Protection of Carboxylic Acid Groups by Esterification

This protocol describes the conversion of pyrazinedicarboxylic acid to its corresponding ester to prevent decarboxylation during subsequent heating steps.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend pyrazine-2,3-dicarboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heating: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

    • Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.

  • Deprotection (if required): After the heat-sensitive step is completed, the ester can be hydrolyzed back to the carboxylic acid using standard acidic or basic hydrolysis conditions.

Monitoring Decomposition in Real-Time

For critical applications requiring precise control, real-time monitoring of the reaction can provide invaluable insights.

  • In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: An ATR-FTIR probe can be inserted directly into the reaction vessel. This allows for the continuous monitoring of the disappearance of the carboxylic acid C=O stretch (around 1700 cm⁻¹) and the potential appearance of new peaks corresponding to decomposition products.

  • Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or FTIR: This powerful analytical technique provides quantitative data on mass loss as a function of temperature. The evolved gases can be simultaneously analyzed by MS or FTIR to identify the decomposition products, such as CO₂, in real-time.

By implementing these strategies and utilizing the provided protocols and troubleshooting guides, researchers can effectively mitigate the thermal decomposition of pyrazinedicarboxylic acid, ensuring the successful outcome of their synthetic and analytical endeavors.

References

  • Jones, R. G., & McLaughlin, K. C. (n.d.). 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Reddit. (2023, December 12). I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? r/Chempros. Retrieved from [Link]

  • Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 934-941.
  • Wera, M., et al. (2024).
  • Llanes, P., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. ResolveMass. Retrieved from [Link]

  • Bertoldi, M., et al. (1991). Inhibitors binding to L-aromatic amino acid decarboxylase. Archives of Biochemistry and Biophysics, 288(1), 121-127.
  • ResearchGate. (n.d.). *Overall stability and stepwise protonation constants of pyzdc, 2a-4mpy, pydc, and 2-apy and recognition constants of pyzdc with 2a-4mpy and pydc with
Optimization

Technical Support Center: Optimizing Cyclization Reactions in Pyrazine Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis. Here, we provide in-depth troubleshooting guides and frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crucial cyclization step. Our focus is to deliver not just protocols, but the underlying scientific principles to empower you to optimize your reactions effectively.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the optimization of pyrazine synthesis.

Q1: What are the most common byproducts in pyrazine synthesis and how can I avoid them?

A1: Common byproducts include undesired isomers in unsymmetrical pyrazine synthesis and imidazole derivatives, particularly in Maillard-type reactions.[1] To minimize isomer formation, employ regioselective synthetic strategies that introduce substituents in a controlled, stepwise manner.[1] Imidazole formation can be suppressed by optimizing the reaction pH; lower pH can favor the formation of other heterocyclic compounds.[1]

Q2: How does reaction temperature influence pyrazine yield and byproduct formation?

A2: Temperature is a critical parameter. Increasing the reaction temperature generally accelerates the rate of pyrazine formation and can lead to higher yields.[1][2][3] For instance, in the synthesis from acetol and ammonium hydroxide, raising the temperature from 100°C to 140°C has been shown to improve yield.[1] However, excessive temperatures can promote side reactions, decomposition of the pyrazine ring, and the formation of a more complex mixture of byproducts.[3][4] The optimal temperature must be determined empirically for each specific reaction.[1]

Q3: What is the impact of reactant stoichiometry on the cyclization reaction?

A3: The molar ratio of reactants significantly affects both the yield and the formation of byproducts.[1] The optimal ratio is specific to the reaction and should be determined experimentally. For example, in enzymatic synthesis, an excess of one reactant might lead to enzyme inhibition and a decrease in yield.[1]

Q4: How can I improve the yield if the final oxidation of the dihydropyrazine intermediate is inefficient?

A4: The choice of oxidizing agent is crucial for the complete conversion of the dihydropyrazine intermediate to the aromatic pyrazine.[1] Common and effective oxidizing agents include copper(II) sulfate or mercury(I) oxide.[1] Air oxidation is also a viable, greener alternative.[1] Ensure that the chosen oxidizing agent is suitable for your specific substrate and that the reaction is allowed to proceed to completion.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This guide provides a systematic approach to identifying and resolving specific issues that may arise during pyrazine synthesis.

Issue 1: Low Yield of the Desired Pyrazine Product

Low yields are a frequent challenge and can be attributed to several factors, from incomplete reactions to product degradation.

Potential Cause Recommended Solution Scientific Rationale
Suboptimal Reaction Temperature Empirically determine the optimal temperature for your specific reaction by running small-scale trials at various temperatures (e.g., in 10-20°C increments). For many syntheses, a range of 100°C to 150°C is a good starting point.[1][5]Temperature directly influences reaction kinetics. While higher temperatures can increase the rate of pyrazine formation, they can also lead to degradation, thus an optimal balance is necessary.[1][3]
Incorrect Reactant Stoichiometry Systematically vary the molar ratios of your reactants to find the optimal balance that maximizes yield and minimizes byproduct formation.The stoichiometry of reactants dictates the efficiency of the key bond-forming steps and can influence the prevalence of side reactions.[1]
Inefficient Oxidation of Dihydropyrazine Intermediate Select an appropriate oxidizing agent (e.g., copper(II) sulfate, air oxidation) and ensure the reaction goes to completion by monitoring its progress (e.g., via TLC or GC-MS).[1]The dihydropyrazine intermediate is not the final aromatic product. Incomplete oxidation will directly result in a lower yield of the desired pyrazine.
Incomplete Reaction Monitor the reaction progress over time to determine the optimal duration.[3]Insufficient reaction time will lead to a mixture of starting materials, intermediates, and the final product, thus lowering the isolated yield.
Issue 2: Formation of Undesired Isomers in Unsymmetrical Pyrazine Synthesis

A common problem when synthesizing unsymmetrically substituted pyrazines is the formation of a mixture of isomers, which complicates purification and reduces the yield of the target compound.[1]

Potential Cause Recommended Solution Scientific Rationale
Lack of Regiochemical Control in the Cyclization Step Modify the synthetic route to introduce substituents in a stepwise and controlled manner. For example, synthesize a pre-functionalized pyrazine core and then introduce further substituents via cross-coupling reactions.[1]This approach ensures that the substituents are placed in the desired positions, avoiding the statistical mixture of isomers that can result from a direct condensation of two different α-amino ketones.[1]
Cross-Condensation of Two Different α-Amino Ketones Employ a regioselective synthetic strategy, such as the condensation of an α-oximido carbonyl compound with an allylamine, followed by isomerization and thermal electrocyclization-aromatization.Classical methods like the Staedel-Rugheimer or Gutknecht synthesis rely on the self-condensation of α-amino ketones. When using two different α-amino ketones, a mixture of products is inevitable due to competing self- and cross-condensation reactions.[1]
Issue 3: Co-extraction of Imidazole Byproducts

Imidazole derivatives are common byproducts, especially in Maillard-type reactions, and can be challenging to separate from the desired pyrazine product due to similar polarities.[1]

Potential Cause Recommended Solution Scientific Rationale
Use of Polar Extraction Solvents If using polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate for liquid-liquid extraction (LLE), a subsequent purification step is necessary. Pass the organic extract through a silica gel column, which will retain the more polar imidazole impurities.[6][7][8][9] Alternatively, use a non-polar solvent like hexane for the extraction, as it does not typically co-extract imidazoles.[6][7][8][9]The choice of solvent in LLE is critical for selective extraction. Polar solvents will extract both the desired pyrazine and polar impurities like imidazoles.[6][7][8]
Reaction of α-dicarbonyl Intermediates with Ammonia and an Aldehyde Optimize the reaction pH. Lowering the pH can favor the formation of other heterocyclic compounds over pyrazines and potentially imidazoles. Careful pH control is crucial.[1]In the Maillard reaction, α-dicarbonyl compounds are key intermediates that can react with ammonia and aldehydes to form imidazoles. Modifying the pH can alter the reaction pathways and favor the desired pyrazine formation.

III. Experimental Protocols

Protocol 1: Generalized Synthesis of a Symmetrically Substituted Pyrazine via Dehydrogenative Coupling of a β-Amino Alcohol

This protocol is based on the manganese-catalyzed dehydrogenative self-coupling of β-amino alcohols, a modern and atom-economical method.[10][11]

Materials:

  • β-amino alcohol (e.g., 2-phenylglycinol) (0.5 mmol)

  • Manganese Pincer Catalyst (e.g., complex 2 from Daw et al., 2018) (2 mol %)[10][11]

  • Potassium Hydride (KH) (3 mol %)

  • Anhydrous Toluene (2 mL)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the β-amino alcohol (0.5 mmol), the manganese pincer catalyst (2 mol %), and potassium hydride (3 mol %).

  • Add dry toluene (2 mL) to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.[10][11]

  • Stir the reaction mixture for 24 hours.[10][11]

  • After 24 hours, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrazine.

Protocol 2: Purification of Pyrazines from Imidazole Impurities using Column Chromatography

This protocol is designed for the separation of pyrazines from co-extracted imidazole impurities.[6][7][8][9]

Materials:

  • Crude pyrazine mixture containing imidazole impurities

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Glass column

  • Separatory funnel

  • Round bottom flasks

Procedure:

  • Extraction: a. Cool the aqueous reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. Add an equal volume of MTBE or ethyl acetate. d. Shake the funnel vigorously, venting periodically. e. Allow the layers to separate and collect the upper organic layer. f. Repeat the extraction of the aqueous layer at least two more times with fresh organic solvent. g. Combine all organic extracts.[9]

  • Column Chromatography: a. Prepare a silica gel column using hexane as the eluent. b. Concentrate the combined organic extracts under reduced pressure. c. Load the concentrated extract onto the top of the silica gel column. d. Elute the column with a suitable solvent system. A mixture of 90/10 hexane/ethyl acetate can be effective for separating pyrazines from imidazoles.[6][7][8] The silica will retain the more polar imidazole impurities.[6][7][8] e. Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure pyrazine. f. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine.

IV. Visualizations

Pyrazine_Synthesis_Troubleshooting start Start: Pyrazine Synthesis issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Yield isomers Isomer Formation issue->isomers Isomers impurities Byproduct Impurities issue->impurities Impurities check_temp Optimize Temperature low_yield->check_temp regio_control Employ Regioselective Strategy isomers->regio_control optimize_ph Optimize pH impurities->optimize_ph check_stoich Adjust Stoichiometry check_temp->check_stoich check_ox Improve Oxidation check_stoich->check_ox success1 Yield Improved check_ox->success1 stepwise_sub Stepwise Substitution regio_control->stepwise_sub success2 Single Isomer Obtained stepwise_sub->success2 purification Modify Purification optimize_ph->purification success3 Pure Product purification->success3

Caption: Troubleshooting flowchart for pyrazine synthesis.

General_Pyrazine_Synthesis_Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product alpha_amino_ketone1 α-Amino Ketone (Molecule 1) condensation Condensation alpha_amino_ketone1->condensation alpha_amino_ketone2 α-Amino Ketone (Molecule 2) alpha_amino_ketone2->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine -2H₂O oxidation Oxidation dihydropyrazine->oxidation pyrazine Pyrazine oxidation->pyrazine -2H

Caption: Generalized mechanism of pyrazine formation.

V. References

  • Sapna, S., & DeLeon, K. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Oxford Academic.

  • Sapna, S., & DeLeon, K. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.

  • Sapna, S., & DeLeon, K. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Oxford Academic.

  • Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., & Ben-David, Y. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis.

  • ResearchGate. (n.d.). Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts.

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Scientific Reports.

  • Wang, F., et al. (2021). Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions. Food Chemistry.

  • Shibamoto, T., & Bernhard, R. A. (1976). Effect of time, temperature, and reactant ratio on pyrazine formation in model systems. Journal of Agricultural and Food Chemistry.

  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?

  • Ho, C. T., & Shu, C. K. (1994). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine-15N. Journal of Agricultural and Food Chemistry.

  • MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine.

  • Farah, D., et al. (2022). Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. Journal of Food Science and Technology.

  • ResearchGate. (2025). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.

  • MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.

  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA.

  • Stack, J. G., & Rovis, T. (2017). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society.

  • Scilit. (n.d.). Solvent Effects on n→π Transitions in Pyrazine.

  • Organic Chemistry Portal. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage.

  • Science of Synthesis. (n.d.). Pyrazines.

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications.

  • BenchChem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center.

  • ResearchGate. (2025). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.

  • ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives.

  • Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?

  • Semantic Scholar. (2020). Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications.

  • National Center for Biotechnology Information. (n.d.). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic Acid vs. Other Pyrazine Isomers

Executive Summary 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid —frequently referred to by its tautomeric name, 5-hydroxypyrazine-2-carboxylic acid (5-OH-PA) —is a critical terminal metabolite in the pharmacokinetic lifecy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid —frequently referred to by its tautomeric name, 5-hydroxypyrazine-2-carboxylic acid (5-OH-PA) —is a critical terminal metabolite in the pharmacokinetic lifecycle of the first-line tuberculosis drug, Pyrazinamide (PZA). Understanding the biochemical and structural divergence between 5-OH-PA, its active precursor Pyrazinoic Acid (POA), and other structural isomers like 6-hydroxypyrazine-2-carboxylic acid (6-OH-PA) is essential for drug development professionals optimizing antitubercular therapies or developing robust bioanalytical assays.

This guide objectively compares these pyrazine isomers, detailing their structural properties, metabolic pathways, and providing self-validating experimental protocols for their precise quantification.

Structural & Pharmacological Divergence

The antimycobacterial efficacy of pyrazine derivatives is heavily dependent on their lipophilicity and acid dissociation constant (pKa). POA acts as a prodrug-derived active moiety that disrupts the membrane energetics of Mycobacterium tuberculosis under acidic conditions[1]. In contrast, hydroxylation at the 5-position introduces a highly polar functional group, rendering 5-OH-PA biologically inactive but highly soluble for rapid renal excretion.

Table 1: Comparative Properties of Pyrazine Isomers
CompoundSynonymsBiological RolePrimary OriginAntimycobacterial Activity (MIC)Aqueous Solubility
Pyrazine-2-carboxylic acid POA, Pyrazinoic acidActive AntimycobacterialM. tb pncA (Amidase)12.5 - 50 µg/mL (at pH 5.5)Moderate
5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid 5-OH-PAInactive MetaboliteHuman Liver (Xanthine Oxidase)>500 µg/mL (Inactive)High
6-hydroxypyrazine-2-carboxylic acid 6-OH-PAResearch IntermediateBacterial HydroxylasesInactiveHigh

Metabolic Pathways & Mechanistic Causality

The biotransformation of PZA is a multi-organism process. PZA is converted to POA by the mycobacterial enzyme pyrazinamidase. Once POA re-enters the human host's systemic circulation, it is oxidized by hepatic Xanthine Oxidase (XO) to form 5-OH-PA[2].

Causality of Inactivation: The addition of the oxo/hydroxyl group at the 5-position fundamentally alters the molecule's electron distribution. POA relies on its specific pKa (approx. 2.9) to act as a protonophore, shuttling protons across the mycobacterial membrane to collapse the proton motive force[1]. The structural shift in 5-OH-PA prevents this proton-shuttling mechanism, neutralizing its toxicity against the bacilli. Meanwhile, isomers like 6-OH-PA are typically formed via distinct environmental bacterial degradation pathways (e.g., by Achromobacter sp.) rather than human metabolism[3].

MetabolicPathway PZA Pyrazinamide (PZA) Prodrug POA Pyrazine-2-carboxylic acid (POA) Active Antimycobacterial PZA->POA M. tb pncA (Amidase) FiveOH 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (5-OH-PA) Inactive Metabolite POA->FiveOH Human Liver Xanthine Oxidase (XO) SixOH 6-hydroxypyrazine-2-carboxylic acid (6-OH-PA) Bacterial Isomer POA->SixOH Bacterial Hydroxylases (e.g., Achromobacter)

Metabolic conversion of PZA to POA and its subsequent pyrazine isomers.

Self-Validating Experimental Protocols

To accurately study the conversion of POA to 5-OH-PA and differentiate it from other isomers, researchers employ targeted in vitro enzymatic assays coupled with LC-MS/MS. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: In Vitro Xanthine Oxidase Enzymatic Assay

Rationale & Causality: This assay measures the specific affinity of human XO for POA. A 50 mM potassium phosphate buffer (pH 7.4) is utilized because it mimics physiological pH while providing the optimal ionic strength to maintain XO structural stability.

  • Substrate Preparation: Prepare a 10 mM stock of POA in DMSO. Dilute to a final concentration of 100 µM in 50 mM potassium phosphate buffer (pH 7.4).

    • Self-Validation (Negative Control): Run a parallel "No-Enzyme Control" (buffer + POA) to validate that any 5-OH-PA detected is strictly enzymatically generated and not a result of spontaneous auto-oxidation.

  • Enzyme Initiation: Add 0.1 U/mL of purified human Xanthine Oxidase to the reaction mixture. Incubate at 37°C.

  • Time-Course Quenching: At intervals (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing 50 ng/mL of Pyrazinamide-d3 (Internal Standard).

    • Causality of Quenching: Cold acetonitrile serves a dual purpose. It instantly denatures the XO enzyme to freeze the reaction kinetics at precise time points, and it precipitates proteins to prevent downstream LC column fouling.

  • Centrifugation & Recovery: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for analysis.

EnzymaticWorkflow Step1 1. Substrate Prep POA in 50 mM Phosphate Buffer Step2 2. Enzyme Addition Human Xanthine Oxidase (0.1 U/mL) Step1->Step2 Step3 3. Incubation 37°C for 0-60 min Step2->Step3 Step4 4. Quenching Cold Acetonitrile (1:3 v/v) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Quantify 5-OH-PA Step4->Step5

Step-by-step workflow for the in vitro xanthine oxidase enzymatic assay.

Protocol B: LC-MS/MS Quantification and Isomer Differentiation

Differentiating 5-OH-PA from 6-OH-PA requires high-resolution chromatography due to their identical mass-to-charge ratios (m/z 141.0 -> 97.0 in positive ion mode).

  • Chromatographic Separation: Use a reversed-phase C18 column (e.g., Waters HSS T3) with a shallow gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Causality: The shallow gradient ensures that the subtle polarity differences between the 5-oxo and 6-oxo tautomers result in distinct, baseline-resolved retention times.

  • System Validation:

    • Blank Matrix Check: Inject a blank buffer extract to ensure no carryover or endogenous isobaric interference.

    • Calibration Curve Check: Run a 6-point calibration curve of pure 5-OH-PA (10 ng/mL to 1000 ng/mL). The analytical run is validated only if the correlation coefficient ( R2 ) is > 0.995 and the Internal Standard peak area variance remains <15% across all samples.

Quantitative Pharmacokinetic Data

The following table summarizes the enzymatic kinetics of POA oxidation and the resulting pharmacokinetic profile of 5-OH-PA in human models.

Table 2: Kinetic and Pharmacokinetic Parameters
ParameterValueBiological Context
Vmax (Xanthine Oxidase) 1.2 µmol/min/mgRate of POA conversion to 5-OH-PA in liver models.
Km (Xanthine Oxidase) 0.45 mMAffinity of human XO for the POA substrate.
Plasma Half-life (5-OH-PA) 4 - 6 hoursRapid renal clearance due to high hydrophilicity.
Urinary Excretion Rate ~70% within 24hPrimary route of elimination for PZA metabolites.

References

  • [1] Zhang, Y., et al. "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Journal of Antimicrobial Chemotherapy (2003). URL:[Link]

  • [2] Yamamoto, T., et al. "PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) / Hydroxylation of pyrazinamide and pyrazanoic acid in vitro... by xanthine oxidase from human liver." INCHEM / Biochemical Pharmacology (1987). URL:[Link]

  • [3] Karvelis, L. "INVESTIGATION OF THE DEGRADATION OF CARBOXYPYRIDINES IN BACTERIA." Vilnius University (2015). URL:[Link]

Sources

Comparative

Purity Analysis of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic Acid (Favipiravir M1) by HPLC: A Comparative Methodological Guide

Introduction 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (also widely referred to as 5-hydroxy-2-pyrazinecarboxylic acid or T-705M1) is the primary, inactive oxidative metabolite of the broad-spectrum antiviral drug Favi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (also widely referred to as 5-hydroxy-2-pyrazinecarboxylic acid or T-705M1) is the primary, inactive oxidative metabolite of the broad-spectrum antiviral drug Favipiravir (T-705)[1]. Formed predominantly via hepatic aldehyde oxidase (AO) and partially by xanthine oxidase (XO), this highly polar metabolite is a critical target for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and active pharmaceutical ingredient (API) impurity analysis[2].

Because of its structural features—a pyrazine ring, a carboxylic acid moiety, and a hydroxyl/oxo group capable of keto-enol tautomerism—analyzing its purity and concentration presents unique chromatographic challenges. The molecule's low pKa (~2.5–3.0) renders it highly hydrophilic at physiological pH, leading to poor retention on standard reversed-phase (RP) columns without appropriate mobile phase modifications[3]. This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies for the purity analysis of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid, providing field-proven protocols and mechanistic insights.

Metabolic Pathway & Structural Context

Understanding the origin of T-705M1 is essential for biological sample preparation and impurity profiling. The conversion involves the hydroxylation/oxidation of the pyrazine ring, which drastically alters the molecule's polarity.

Pathway T705 Favipiravir (T-705) Enzyme Aldehyde Oxidase (AO) & Xanthine Oxidase (XO) T705->Enzyme Hepatic Metabolism M1 5,6-Dihydro-5-oxo- 2-pyrazinecarboxylic acid (T-705M1) Enzyme->M1 Oxidation

Caption: Metabolic conversion of Favipiravir to its inactive metabolite 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid.

Comparative Analysis of HPLC Methodologies

To achieve baseline resolution and accurate quantification, chromatographers typically employ one of three strategies. The choice depends heavily on the detector used (UV/DAD vs. MS/MS) and the matrix complexity.

  • Method A: Acidified Reversed-Phase HPLC (RP-HPLC)

    • Mechanism : Adding an acidic modifier (e.g., 0.1% Formic Acid) to the mobile phase suppresses the ionization of the carboxylic acid group. By keeping the pH below the molecule's pKa, the compound remains protonated and neutral, significantly increasing its hydrophobic interaction with the C18 stationary phase[4]. This method is highly volatile and fully compatible with LC-MS/MS.

  • Method B: Ion-Pairing RP-HPLC

    • Mechanism : Utilizes an ion-pairing reagent like triethylammonium phosphate (TEAP). The positively charged triethylammonium ions pair with the negatively charged carboxylate of T-705M1 at pH ~6.5, forming a neutral, hydrophobic complex that retains exceptionally well on C18 columns[3]. This is excellent for UV detection but incompatible with MS due to severe ion suppression.

  • Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Mechanism : Uses a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. T-705M1 partitions into the water-enriched layer on the stationary phase. This is ideal for ultra-trace MS/MS analysis of highly polar metabolites that fail to retain on C18 even with acidic modifiers.

Performance Comparison Data

The following table summarizes the expected chromatographic performance of each method based on validated literature parameters[3],[4],[2].

ParameterMethod A: Acidified RP-HPLCMethod B: Ion-Pairing RP-HPLCMethod C: HILIC
Column Chemistry C18 (e.g., Poroshell 120 EC-C18)C18 (e.g., Hypersil ODS)Amide or Bare Silica
Mobile Phase 0.1% Formic Acid in Water / ACN100 mM TEAP (pH 6.5) / 1% ACN10 mM NH₄OAc / 90% ACN
Detection UV (323 nm) or MS/MSUV (360 nm)MS/MS
Retention Time (Rt) ~2.4 - 3.8 min~8.0 min~5.5 min
Peak Symmetry (As) 1.1 - 1.30.9 - 1.11.2 - 1.5
LOD / LOQ 0.58 µg/mL / 2.03 µg/mL0.02 µg/mL / 0.05 µg/mL0.01 µg/mL / 0.03 µg/mL
Best Application API Purity, LC-MS PK StudiesComplex Biological Matrices (UV)Ultra-trace MS/MS Analysis

Experimental Protocol: Acidified RP-HPLC (Method A)

For general purity analysis and routine TDM, Method A offers the best balance of simplicity, robustness, and MS-compatibility. The following is a self-validating protocol designed to ensure trustworthiness and reproducibility.

Protocol Step1 1. Sample Preparation Dilute API in Mobile Phase A or Precipitate Plasma Proteins Step2 2. System Suitability Inject Blank & Standard Check As < 1.5, %RSD < 2.0% Step1->Step2 Step3 3. Chromatographic Run Isocratic: 90% A / 10% B Flow: 0.5 mL/min Step2->Step3 Step4 4. Detection & Integration Monitor at 323 nm Integrate T-705M1 Peak Step3->Step4 Step5 5. Purity Calculation Area Normalization or External Standard Curve Step4->Step5

Caption: Step-by-step workflow for the HPLC purity analysis of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A : 0.1% Formic acid in ultrapure water (LC-MS grade). Causality: Lowers the pH to ~2.7, ensuring the carboxylic acid of T-705M1 remains protonated for adequate C18 retention[4].

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Diluent : Water:Acetonitrile (90:10, v/v).

Step 2: Sample Preparation
  • For API Purity : Dissolve 10 mg of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid standard in 10 mL of diluent (1 mg/mL). Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL.

  • For Biological Samples (Plasma) : Add 200 µL of cold Acetonitrile/Methanol (1:1) to 100 µL of plasma to precipitate proteins[3]. Vortex for 30 seconds, centrifuge at 12,000 rpm for 10 minutes, and transfer the supernatant to an HPLC vial.

Step 3: Chromatographic Conditions
  • Column : Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm) or equivalent[4].

  • Column Temperature : 30 °C.

  • Flow Rate : 0.5 mL/min.

  • Injection Volume : 10 µL.

  • Elution : Isocratic 90% Mobile Phase A / 10% Mobile Phase B.

  • Detection : DAD/UV at 323 nm (optimal absorption for the conjugated pyrazine system)[4].

Step 4: System Suitability & Self-Validation

Before analyzing unknown samples, inject the working standard (50 µg/mL) six consecutive times.

  • Validation Criteria : The Relative Standard Deviation (%RSD) of the retention time and peak area must be ≤ 2.0%. The tailing factor (As) should be between 0.8 and 1.5. Theoretical plates (N) should exceed 2000. This ensures the column is properly equilibrated and the acidic modifier is effectively suppressing secondary interactions with residual silanols.

Step 5: Data Analysis

Calculate the purity using the area normalization method (for API profiling) or quantify against a linear calibration curve (10–100 µg/mL) for PK analysis[4].

Sources

Validation

Structure-Activity Relationship (SAR) of Pyrazinecarboxamide Derivatives: A Comparative Guide to Antimycobacterial and Kinase Inhibitor Applications

The pyrazinecarboxamide scaffold is a highly privileged structure in medicinal chemistry. Historically recognized as the pharmacophore of the first-line antitubercular prodrug pyrazinamide (PZA)[1] and the antiviral agen...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazinecarboxamide scaffold is a highly privileged structure in medicinal chemistry. Historically recognized as the pharmacophore of the first-line antitubercular prodrug pyrazinamide (PZA)[1] and the antiviral agent favipiravir, recent structure-activity relationship (SAR) optimizations have radically expanded its therapeutic utility. By strategically modifying the pyrazine ring and the carboxamide nitrogen, researchers have developed novel derivatives that overcome multidrug-resistant (MDR) tuberculosis and act as potent FLT3 tyrosine kinase inhibitors for Acute Myeloid Leukemia (AML)[2][3].

This guide objectively compares the performance of advanced pyrazinecarboxamide derivatives against standard clinical alternatives, detailing the mechanistic causality behind their SAR and providing validated experimental protocols for their evaluation.

Antimycobacterial Axis: Overcoming PncA-Dependent Resistance

Mechanism and SAR Insights

Standard Pyrazinamide (PZA) is a prodrug that relies on the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene) for conversion into its active form, pyrazinoic acid (POA)[2]. Mutations in pncA are the primary driver of PZA resistance.

To bypass this resistance mechanism, researchers have synthesized lipophilic N-benzylpyrazine-2-carboxamides. The SAR dictates that introducing bulky, lipophilic groups (e.g., a tert-butyl group at C-5 and a chlorine atom at C-6) coupled with an N-benzyl substitution significantly increases the partition coefficient ( logP )[2]. This enhanced lipophilicity allows the derivatives to directly penetrate the mycobacterial cell wall independent of PncA-mediated active transport, directly engaging intracellular targets such as the enoyl-ACP reductase (InhA) via a critical hydrogen-bond network anchored by the carboxamide oxygen[4].

Antitubercular_Pathways PZA Pyrazinamide (PZA) (Prodrug) PncA Mycobacterial PncA (Amidase) PZA->PncA Susceptible to Mutation POA Pyrazinoic Acid (POA) (Active) PncA->POA Hydrolysis Target1 FAS-I / Membrane Disruption POA->Target1 Acidic pH Activation Deriv N-benzylpyrazine-2-carboxamides (Lipophilic Analogs) Membrane Direct Membrane Penetration (PncA-Independent) Deriv->Membrane High log P Target2 InhA / Enoyl-ACP Reductase Membrane->Target2 H-bond Network (Tyr158)

Fig 1. Divergent mechanisms of action between standard PZA and lipophilic N-benzyl derivatives.

Performance Comparison: PZA vs. N-Benzyl Derivatives

The table below compares the Minimum Inhibitory Concentration (MIC) of standard PZA against rationally designed lipophilic derivatives. Notably, compound 12 demonstrates equivalent potency to PZA against M. tuberculosis while exhibiting critical activity against Mycobacteria Other Than Tuberculosis (MOTTs), which are intrinsically resistant to standard PZA[2].

CompoundSubstitution Pattern logk (Lipophilicity)MIC M. tuberculosisMIC M. kansasii (MOTT)
Pyrazinamide (PZA) None-0.686.25 µg/mL>100 µg/mL (Resistant)
Compound 8 [2]6-chloro-N-(4-methoxybenzyl)0.186.25 µg/mL>100 µg/mL
Compound 12 [2]5-tert-butyl-6-chloro-N-(4-methoxybenzyl)1.156.25 µg/mL25 µg/mL (Susceptible)
Compound 9a [4]3-((3,4-diCl-benzyl)amino)-N-(3,4-diCl-benzyl)1.8212.5 µg/mL12.5 µg/mL (Susceptible)
Experimental Protocol: Resazurin Microtiter Assay (REMA)

To objectively validate the antimycobacterial efficacy of these derivatives, the REMA provides a self-validating, colorimetric readout of cell viability.

  • Inoculum Preparation : Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase). Causality: OADC provides essential fatty acids and bovine serum albumin, which stabilize the lipophilic pyrazinecarboxamide derivatives in solution and promote logarithmic bacterial growth.

  • Compound Dilution : Prepare two-fold serial dilutions of the derivatives in a 96-well plate. Include PZA as a positive control and 1% DMSO as a vehicle control. Validation: The DMSO control ensures the solvent does not artificially inhibit bacterial growth, isolating the specific activity of the pharmacophore.

  • Incubation : Add the bacterial suspension to achieve a final concentration of ~5 × 10⁵ CFU/mL. Incubate at 37°C for 7 days.

  • Resazurin Addition : Add 30 µL of 0.01% resazurin solution to each well. Incubate for 24–48 hours. Causality: Resazurin (blue, non-fluorescent) is reduced by the electron transport chain of metabolically active cells to resorufin (pink, highly fluorescent). This binary color shift eliminates subjective visual scoring errors.

  • Readout : The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Kinase Inhibition Axis: Targeting FLT3 in Acute Myeloid Leukemia

Mechanism and SAR Insights

Beyond infectious diseases, the pyrazinecarboxamide scaffold has emerged as a potent hinge-binding motif for Tyrosine Kinases, specifically FLT3, which is frequently mutated in AML[3].

Recent Quantitative Structure-Activity Relationship (QSAR) models utilizing Random Forest Regressors (RFR) have decoded the structural requirements for FLT3 inhibition[5]. The SAR reveals that the carboxamide moiety acts as a critical hydrogen bond donor/acceptor (SHBd descriptor), anchoring the molecule within the ATP-binding pocket of FLT3. Furthermore, the specific electronic configuration of the pyrazine nitrogen atoms (nBase descriptor) facilitates optimal coordination with the kinase domain, driving inhibitory potency (pIC50) to levels rivaling the FDA-approved inhibitor Gilteritinib[6].

QSAR_Workflow Dataset Dataset: 1350 FLT3 Inhibitors (1269 Descriptors) Feature Feature Selection (SHBd, MLFER_S, nBase) Dataset->Feature Dimensionality Reduction Model Random Forest Regressor (RFR) Training & Validation Feature->Model 41 Key Descriptors Virtual Ligand-Based Virtual Screening (Pyrazinecarboxamides) Model->Virtual R² = 0.941 Hit Lead Identification (pIC50 ~ 9.39) Virtual->Hit Tanimoto Similarity

Fig 2. Machine learning-driven QSAR workflow for identifying pyrazinecarboxamide FLT3 inhibitors.

Performance Comparison: Gilteritinib vs. Pyrazinecarboxamide Leads

Using ligand-based virtual screening, novel pyrazinecarboxamide derivatives have been identified that match the theoretical potency of next-generation FLT3 inhibitors[3][6].

Inhibitor / CompoundTargetValidation MethodPredicted pIC50Equivalent IC50 (nM)
Gilteritinib (Standard) [3]FLT3 (ITD/D835Y)In vitro / Clinical9.39 ~0.40 nM
Top Candidate 1 [3]FLT3QSAR (RFR Model)9.38 ~0.41 nM
Top Candidate 2 [3]FLT3QSAR (RFR Model)9.35 ~0.44 nM
Experimental Protocol: ADP-Glo™ FLT3 Kinase Assay

To empirically validate the pIC50 values predicted by QSAR models, the ADP-Glo™ Kinase Assay is utilized. This assay measures the amount of ADP formed during the kinase reaction, providing a highly sensitive, universally applicable readout.

  • Enzyme Preparation : Dilute recombinant FLT3 kinase in assay buffer (HEPES, MgCl₂, MnCl₂, DTT). Causality: Mn²⁺ and Mg²⁺ are critical divalent cations required to coordinate ATP in the kinase active site, enabling phosphotransfer.

  • Compound Incubation : Incubate the enzyme with varying concentrations of the pyrazinecarboxamide derivative (or Gilteritinib) for 30 minutes at room temperature. Causality: Pre-incubation allows for equilibrium binding, which is strictly necessary for accurately assessing Type II kinase inhibitors that bind the inactive "DFG-out" conformation.

  • Kinase Reaction : Initiate the reaction by adding ultra-pure ATP and Myelin Basic Protein (MBP) substrate. Incubate for 60 minutes.

  • ATP Depletion : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Validation: Depleting background ATP ensures that the subsequent luminescence signal is exclusively derived from the ADP generated during the target reaction, eliminating false-positive background noise.

  • Kinase Detection : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Measure luminescence and plot against compound concentration to calculate the IC50.

Conclusion

The pyrazinecarboxamide scaffold is a masterclass in modular drug design. By manipulating its lipophilicity and hydrogen-bonding profile, researchers can redirect its activity from PncA-dependent antimycobacterial prodrugs to direct-acting InhA inhibitors and highly selective FLT3 kinase inhibitors. The integration of robust experimental validation (REMA, ADP-Glo) with advanced machine learning (QSAR) continues to accelerate the clinical translation of these versatile derivatives.

References

  • [1] Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity - ResearchGate. URL:

  • [2] Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation - PMC (nih.gov). URL:

  • [4] 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - MDPI. URL:

  • [5] A Simple Machine Learning-Based Quantitative Structure-Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase - Preprints.org. URL:

  • [3] A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase - MDPI. URL:

  • [6] A Simple Machine Learning-Based Quantitative Structure-Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase - Preprints.org. URL:

Sources

Comparative

Mechanistic Causality: Why Standard In Vitro Assays Fail Pyrazines

Title: In Vitro versus In Vivo Efficacy of Pyrazine-Based Drug Candidates: A Comprehensive Comparison Guide Executive Summary: The Pyrazine Efficacy Paradox Pyrazine-based compounds represent a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro versus In Vivo Efficacy of Pyrazine-Based Drug Candidates: A Comprehensive Comparison Guide

Executive Summary: The Pyrazine Efficacy Paradox Pyrazine-based compounds represent a privileged scaffold in medicinal chemistry, leveraged extensively across oncology, infectious diseases, and metabolic disorders[1][2]. However, evaluating pyrazine derivatives presents a unique pharmacological challenge: the frequent disconnect between in vitro potency and in vivo efficacy. As a Senior Application Scientist, I frequently observe candidates that exhibit weak activity in standard axenic cultures yet demonstrate potent, sterilizing, or tumor-regressing activity in murine models and clinical settings[3][4]. This guide objectively compares pyrazine-based candidates against standard alternatives, detailing the mechanistic causality behind this paradox and providing self-validating experimental protocols for accurate evaluation.

The discrepancy between in vitro and in vivo efficacy is most famously exemplified by Pyrazinamide (PZA), a first-line antitubercular drug[3]. In standard broth assays (e.g., MGIT), PZA shows minimal bacteriostatic activity[3][5]. However, in vivo, it is highly bactericidal. This is driven by three host-dependent factors that standard in vitro models lack:

  • Host-Mediated Bioactivation: PZA is a prodrug converted into pyrazinoic acid (POA) not only by bacterial amidases but substantially by host-derived enzymes, creating a highly penetrative circulating pool of the active metabolite[4].

  • Synergistic Oxidative Stress: Recent data demonstrates that POA synergizes with host-derived reactive oxygen species (ROS) induced by interferon-γ (IFN-γ) during macrophage infection, leading to collateral disruption of bacterial coenzyme A metabolism[3].

  • Cell-Mediated Immunity: PZA's efficacy is strictly dependent on CD4+ T-cell help and MHC class II pathways, which activate the oxidative burst necessary for bacterial clearance[6].

Similarly, in oncology, pyrazine-based kinase inhibitors and hybrids (e.g., hederagenin-pyrazine derivatives) often rely on the tumor microenvironment (e.g., hypoxia, acidic pH, and local ROS generation) to maximize their apoptotic effects via Bax/Bcl2 targeting[7][8].

Data Presentation: Comparative Efficacy Profiles

Table 1: Antitubercular Efficacy Comparison (Pyrazines vs. Standard)

Compound Standard In Vitro MIC (µg/mL) Acidified + ROS In Vitro MIC (µg/mL) In Vivo Murine Log Reduction (CFU) Mechanistic Dependency
Pyrazinamide (PZA) >100 (Appears Resistant)[5] 12.5 >2.0 Requires host ROS & acidic phagosome[3][6]
Pyrazinoic Acid (POA) 25 6.25 >2.0 Active metabolite; bypasses prodrug phase[4]

| Isoniazid (INH) | 0.05 | 0.05 | ~1.5 | Direct action; host-independent |

Table 2: Anticancer Efficacy Comparison (Pyrazine Derivatives vs. Standard)

Compound Target Cell Line In Vitro IC50 (µM) In Vivo Tumor Inhibition (%) Key Biomarkers / Mechanism
Hederagenin-Pyrazine (Cpd 314) A549 (Lung) 3.45[7] ~75% ↑Bax, ↓Bcl2, S-phase arrest[7][8]
Cisplatin (Standard) A549 (Lung) 3.85[7] ~60% DNA crosslinking

| Ligustrazine-Chalcone (Cpd 57) | MDA-MB-231 | 1.60[7] | N/A | ROS up-regulation[7] |

Experimental Protocols: Self-Validating Workflows

To circumvent the pyrazine paradox, experimental designs must simulate the host microenvironment. Relying solely on standard neutral-pH cell culture media will yield false negatives.

Protocol A: Acidified In Vitro MIC Assay with ROS Synergy (Infectious Disease) Causality: Standard assays fail because PZA requires an acidic environment and oxidative stress to disrupt coenzyme A synthesis[3].

  • Media Preparation: Adjust Middlebrook 7H9 broth to pH 5.5 to mimic the macrophage phagolysosome.

  • ROS Supplementation: Supplement the media with sub-lethal concentrations of a thiol oxidant (e.g., diamide) or H₂O₂ to simulate the host oxidative burst[3].

  • Inoculation & Treatment: Inoculate M. tuberculosis (OD600 = 0.05). Add PZA or POA at varying concentrations (1.56 µg/mL to 100 µg/mL).

  • Validation Control: Include a neutral pH (pH 6.8) control without ROS. Expected Result: PZA will show a high MIC in the neutral control, but a significantly lowered MIC in the acidified + ROS condition, validating the host-mimetic system.

Protocol B: In Vivo Murine Xenograft Efficacy Model (Oncology) Causality: Pyrazine derivatives often exhibit prolonged in vivo half-lives and elevated tissue distribution that in vitro assays cannot capture[2].

  • Inoculation: Inject 5×10⁶ A549 lung cancer cells subcutaneously into the right flank of BALB/c nude mice.

  • Dosing Regimen: Once tumors reach 100 mm³, randomize into vehicle, Cisplatin (positive control), and Pyrazine Candidate groups. Administer orally or intravenously based on PK data.

  • Biomarker Tracking: Post-euthanasia, extract tumor tissues. Perform Western blot analysis to quantify the Bax/Bcl2 ratio and Survivin expression, confirming the apoptotic mechanism[8].

  • Validation Control: Correlate the in vivo tumor volume reduction directly with the intra-tumoral concentration of the pyrazine derivative using LC-MS/MS to prove pharmacokinetic causality.

Mandatory Visualizations

MOA Host Host Macrophage (Acidic Phagosome) POA Pyrazinoic Acid (POA) Active Metabolite Host->POA Host/Bacterial Amidases ROS Host-Derived ROS (IFN-γ Induced) Host->ROS Oxidative Burst PZA Pyrazinamide (PZA) Prodrug PZA->Host Uptake Target Bacterial Coenzyme A Disruption & Death POA->Target Synergistic Action ROS->Target Thiol Oxidation

Fig 1: Host-mediated bioactivation and ROS synergy of pyrazinamide.

Workflow InVitro In Vitro Screening (Acidified Media + ROS) Cellular Macrophage Infection (Intracellular Efficacy) InVitro->Cellular Lead ID InVivo In Vivo Murine Models (PK/PD & Xenograft) Cellular->InVivo Validation Analysis Efficacy & Biomarker Quantification InVivo->Analysis Data Output

Fig 2: Self-validating workflow for evaluating pyrazine-based drug candidates.

References

  • Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. eLife. [Link]

  • Essential role of MHC II in the antitubercular efficacy of pyrazinamide. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Host-mediated conversion of prodrug pyrazinamide to the active form, pyrazinoic acid. HHS Public Access - eScholarship.org.[Link]

  • An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC.[Link]

  • Pyrazinamide Resistance Assays and Two-Month Sputum Culture Status in Patients with Multidrug-Resistant Tuberculosis. PMC. [Link]

Sources

Validation

Comparative Molecular Docking Studies of Pyrazine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyrazine Scaffold in Modern Therapeutics Pyrazine derivatives have emerged as highly versatile pharmacophores in medicinal chemistry, serving as the structural backbone for FDA-approved drugs ranging fr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazine Scaffold in Modern Therapeutics

Pyrazine derivatives have emerged as highly versatile pharmacophores in medicinal chemistry, serving as the structural backbone for FDA-approved drugs ranging from anti-tubercular agents (Pyrazinamide) to proteasome inhibitors (Bortezomib). The unique electronic properties of the diazine ring—specifically its capacity to act as a robust hydrogen-bond acceptor while participating in π-π stacking—make it an ideal candidate for targeted enzyme inhibition.

To accelerate drug discovery, researchers rely on comparative molecular docking to benchmark novel pyrazine functionalizations against established clinical standards. This guide provides an objective comparison of pyrazine derivatives against alternative therapeutics, supported by experimental data, and outlines a self-validating computational protocol designed to ensure scientific integrity.

Mechanistic Grounding: Why Pyrazine?

The causality behind the efficacy of pyrazine derivatives lies in their molecular geometry and electron distribution. The two nitrogen atoms in the pyrazine ring create a localized electron deficiency, enhancing the molecule's ability to anchor into deep, hydrophobic enzymatic pockets. When functionalized at the C6 or N4 positions with electron-withdrawing or lipophilic groups, these derivatives can selectively tune their affinity for specific targets, such as Mycobacterium tuberculosis (Mtb) InhA or human Topoisomerase IIα (hTopoIIα) .

Mechanism Scaffold Pyrazine Core (H-Bond Acceptor) Target Target Enzyme (InhA / hTopoIIα) Scaffold->Target Anchors to Active Site Substitutions C6 / N4 Substitutions (Hydrophobic Tuning) Substitutions->Target Enhances Affinity Outcome Target Inhibition (Cessation of Activity) Target->Outcome

Fig 1: Mechanistic pathway of target enzyme inhibition by functionalized pyrazine derivatives.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of novel pyrazine derivatives, their computational binding affinities (ΔG) and experimental inhibitory concentrations (MIC/IC50) must be benchmarked against standard clinical alternatives. The following table synthesizes recent comparative data across multiple target enzymes , .

Compound / DerivativeTarget EnzymeBinding Affinity (kcal/mol)Experimental ActivityStandard AlternativePerformance vs. Standard
Isoniazid (Standard) Mtb InhA-5.65MIC: 0.1 µg/mLN/ABaseline Control
Pyrazine-hydrazone (Cpd 38) Mtb InhA-9.65MIC: 1.6 µg/mLIsoniazid / PZASuperior binding, moderate MIC
Pyrazinone N4-methoxybenzyl Mtb InhA-14.09MIC: 0.78 µg/mLIsoniazid2.5x higher affinity
Merbarone (Standard) hTopoIIα-9.80IC50: ~1.5 µMN/ABaseline Control
Imidazo-pyrazine (Cpd 6a) hTopoIIα-11.20IC50: 1.2 µMMerbaroneSuperior catalytic inhibition
Pyrazine-1,2,4-triazole (T11) Mtb DprE1-10.50MIC: 3.12 µg/mLRifampicinEquipotent to clinical standard

Data Interpretation: Pyrazinone derivatives with N4-methoxybenzyl substitutions demonstrate a profound increase in binding affinity (-14.09 kcal/mol) compared to the standard Isoniazid (-5.65 kcal/mol), translating to highly competitive experimental MIC values . Similarly, imidazo-pyrazine derivatives outperform Merbarone by establishing stronger cation-π interactions within the hTopoIIα binding pocket.

Self-Validating Experimental Protocol

A molecular docking study is only as trustworthy as its internal controls. The following step-by-step methodology ensures a self-validating system where computational predictions are rigorously grounded in physical chemistry.

DockingWorkflow P1 1. Target Preparation (PDB Retrieval & Cleaning) P3 3. Grid Generation (Active Site Mapping) P1->P3 P2 2. Ligand Library (Pyrazine Derivatives) P4 4. Molecular Docking (AutoDock / Glide) P2->P4 P3->P4 P5 5. RMSD Validation (Self-Validating Control) P4->P5 Native Ligand Re-docking P6 6. Interaction Analysis (Affinity & H-Bonds) P5->P6 RMSD < 2.0 Å

Fig 2: Self-validating molecular docking workflow for pyrazine derivatives.

Step 1: Protein Quality Control & Preparation
  • Action: Retrieve the target crystal structure (e.g., PDB ID: 2FUM for Mtb InhA) and remove co-crystallized water molecules beyond 3 Å of the active site. Add polar hydrogens and assign Gasteiger charges.

  • Causality: Raw PDB files lack hydrogen atoms. Because pyrazine's primary mechanism of action relies on hydrogen bonding, failing to optimize the protein's hydrogen network will catastrophically skew electrostatic calculations.

  • Self-Validation: Generate a Ramachandran plot post-minimization. Proceed only if >95% of residues are in favored/allowed regions.

Step 2: Ligand Conformational Optimization
  • Action: Sketch the pyrazine derivatives and standard alternatives. Perform quantum mechanical (QM) energy minimization using the MMFF94 force field.

  • Causality: Docking algorithms assume the input ligand is near its global energy minimum. Providing an unoptimized, high-energy conformer forces the algorithm to dock an unstable geometry, resulting in artificially poor binding affinities.

Step 3: Grid Box Definition
  • Action: Define the search space centered directly on the native co-crystallized ligand with a bounding box of ~20×20×20 Å.

  • Causality: Restricting the search space prevents the algorithm from identifying irrelevant allosteric sites (false positives) and focuses computational power entirely on the validated pharmacophore.

Step 4: The Self-Validating Re-Docking Control (Critical Step)
  • Action: Extract the native ligand from the PDB file, randomize its conformation, and dock it back into the generated grid box. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystal pose.

  • Causality: This is the ultimate internal control. If the docking parameters cannot accurately reproduce the known biological reality, any results generated for novel pyrazine derivatives are untrustworthy.

  • Validation Threshold: The protocol is only validated if the RMSD ≤ 2.0 Å . If the RMSD is higher, the grid parameters or charge assignments must be recalibrated.

Step 5: Comparative Docking & Interaction Analysis
  • Action: Dock the pyrazine library alongside standard alternatives (e.g., Isoniazid, Merbarone). Analyze the output for binding energy (ΔG) and specific interactions (e.g., hydrogen bonds with Tyr158 in InhA).

  • Causality: By docking standard drugs under the exact same validated parameters, we establish an objective baseline to measure whether the novel pyrazine derivatives offer superior thermodynamic stability.

Conclusion

Comparative molecular docking reveals that pyrazine derivatives, particularly when functionalized with electron-withdrawing or lipophilic moieties, frequently outperform standard clinical alternatives in both binding affinity and experimental efficacy. By enforcing strict, self-validating computational protocols (RMSD < 2.0 Å), researchers can confidently prioritize these scaffolds for downstream in vitro and in vivo drug development pipelines.

References

  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Switch in Site of Inhibition: A Strategy for Structure-Based Discovery of Human Topoisomerase IIα Catalytic Inhibitors Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents Source: Medicinal Chemistry (PubMed) URL:[Link]

Comparative

Comparative Efficacy of Pyrazine Scaffolds Versus Standard Antibiotics: A Mechanistic and Experimental Guide

As antimicrobial resistance (AMR) increasingly neutralizes our standard antibiotic arsenal, drug development professionals are forced to look beyond traditional beta-lactams and fluoroquinolones. Pyrazine compounds—ancho...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) increasingly neutralizes our standard antibiotic arsenal, drug development professionals are forced to look beyond traditional beta-lactams and fluoroquinolones. Pyrazine compounds—anchored historically by the frontline tuberculosis drug Pyrazinamide (PZA) and expanding into novel synthetic derivatives—offer a highly distinct pharmacological profile.

This guide provides a rigorous, objective comparison of pyrazine efficacy against standard antibiotics. By dissecting their unique mechanisms of action and outlining self-validating experimental protocols, this document serves as a blueprint for researchers evaluating novel pyrazine scaffolds against ESKAPE pathogens and Mycobacterium tuberculosis.

Mechanistic Divergence: Intracellular Disruption vs. Extracellular Lysis

To understand the efficacy of pyrazines, we must first examine the causality of their bactericidal activity. Standard antibiotics, such as the beta-lactam Ampicillin, operate primarily by binding to extracellular Penicillin-Binding Proteins (PBPs), halting peptidoglycan cross-linking and inducing cell wall lysis.

In stark contrast, pyrazines often function as prodrugs that exploit the pathogen's own enzymatic machinery. For instance,[]. POA then disrupts aspartate decarboxylase (PanD), effectively blocking the synthesis of Coenzyme A and triggering metabolic collapse[][2].

MOA PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA->PncA POA Pyrazinoic Acid (POA) PncA->POA PanD PanD Inhibition POA->PanD CoA CoA Depletion PanD->CoA Amp Beta-Lactams (e.g., Ampicillin) PBP PBP Binding Amp->PBP Lysis Cell Lysis PBP->Lysis

Mechanistic divergence between Pyrazinamide (intracellular target) and standard beta-lactams.

Quantitative Efficacy Benchmarking

Recent medicinal chemistry efforts have hybridized the pyrazine ring with other pharmacophores (e.g., triazoles, thiadiazoles) to broaden their spectrum beyond mycobacteria. The table below synthesizes the Minimum Inhibitory Concentration (MIC) data of key pyrazine compounds compared to standard reference antibiotics.

Compound ClassSpecific AgentTarget PathogenMIC (µg/mL)Reference Standard (MIC)
First-Line Pyrazine Pyrazinamide (PZA)M. tuberculosis6.25 – 50.0 (at pH 5.5)N/A (Unique MOA)
Triazolo-pyrazine Compound 2eS. aureus (Gram +)32.0Ampicillin (32.0)
Triazolo-pyrazine Compound 2eE. coli (Gram -)16.0Ampicillin (8.0)
Pyrazine-thiadiazole Compound 3cE. coli (Gram -)6.25Chloramphenicol (Broad)

Data Insights:3[3]. Furthermore,4[4].

Self-Validating Experimental Protocols

A critical failure point in pyrazine evaluation is the misapplication of standard antibiotic susceptibility testing (AST) parameters. Because pyrazines rely on specific microenvironmental triggers, your experimental design must account for these variables to prevent artifactual resistance data.

Protocol A: pH-Modulated Broth Microdilution

Causality Principle: []. Testing PZA at a standard neutral pH will yield false negatives unless specialized defined media is used[5].

  • Inoculum Standardization: Cultivate the target strain to logarithmic phase. Adjust the suspension to an OD600 of 0.1 (approximately 108 CFU/mL) to ensure uniform drug exposure.

  • Media pH Modulation (The Internal Control): Prepare two sets of testing media (e.g., 7H12 liquid media for M. tuberculosis). Adjust Set A to pH 5.5 using HCl, and Set B to pH 6.8[2][5]. Self-Validation: A drastic shift in MIC between Set A and Set B confirms the proton-motive dependency of the pyrazine compound.

  • Serial Dilution: Dispense the pyrazine compound in a 96-well plate, creating a concentration gradient from 0.5 µg/mL to 256 µg/mL. Include a standard antibiotic (e.g., Ampicillin) as a positive control.

  • Incubation & Quantification: Incubate at 37°C (14 days for mycobacteria; 24 hours for E. coli/S. aureus). Determine the MIC by identifying the lowest concentration that inhibits ≥90% of growth via OD600 measurement[6].

Protocol B: Checkerboard Synergy Assay

Causality Principle: Pyrazines often exhibit unidirectional potentiation when combined with cell-wall damaging agents. By compromising the cell envelope, standard antibiotics facilitate deeper intracellular accumulation of pyrazines.

  • Matrix Setup: In a 96-well plate, create a two-dimensional gradient. Titrate the standard antibiotic (e.g., D-cycloserine or Meropenem) along the x-axis and the pyrazine derivative along the y-axis.

  • Inoculation & Incubation: Add the standardized bacterial suspension to all wells and incubate under optimal conditions.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).6[6]. An FICI ≤0.5 confirms true synergy.

Protocol Inoculum Standardize Inoculum pH Modulate Media pH Inoculum->pH Microdilution Broth Microdilution pH->Microdilution Incubation Incubation (37°C) Microdilution->Incubation Readout OD600 & MIC Readout Incubation->Readout

Self-validating broth microdilution workflow emphasizing pH-dependent pyrazine activation.

References

  • BOC Sciences. "Pyrazinamide Impurities - Mechanism of Action." BOC Sciences.
  • Health Canada. "Pyrazinamide Tablets, USP 500 mg Antituberculosis Agent." hres.ca.
  • bioRxiv. "Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis." bioRxiv.org.
  • NIH / Frontiers. "Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method." nih.gov.
  • NIH / PMC. "Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids." nih.gov.
  • NIH / PMC.

Sources

Safety & Regulatory Compliance

Safety

5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid proper disposal procedures

Comprehensive Operational and Disposal Guide for 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic Acid As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably pyrazine derivatives like...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic Acid

As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably pyrazine derivatives like Favipiravir—5,6-dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS: 606489-07-0) is a staple in many drug development laboratories[1]. However, its physicochemical properties necessitate rigorous handling and disposal protocols.

This guide provides researchers and safety officers with field-proven, step-by-step methodologies for the safe operational handling, waste segregation, and disposal of this compound. By understanding the causality behind these safety measures, laboratories can ensure regulatory compliance, protect personnel, and maintain environmental integrity.

Physicochemical & Hazard Profile

Before handling the chemical, it is critical to understand how its molecular structure dictates its macroscopic hazards. The presence of a carboxylic acid moiety imparts weak acidity, while the fine particulate nature of the solid powder presents distinct aerosolization risks[2].

Table 1: Physicochemical Properties and Hazard Causality

Property / HazardDetailsCausality / Operational Implication
CAS Number 606489-07-0Primary identifier required for accurate SDS tracking and waste manifesting.
Molecular Formula C5H4N2O3Contains nitrogenous and oxygenated functional groups; incompatible with strong oxidizers.
Physical State Solid (Off-white to pale yellow powder)Fine particulate nature presents a high risk of aerosolization and subsequent inhalation.
Chemical Moieties Pyrazine ring, Carboxylic acidWeakly acidic; incompatible with strong bases. Requires pH monitoring in aqueous waste.
GHS Hazards H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)Direct contact disrupts lipid bilayers in mucous membranes; mandates strict PPE and ventilated enclosures[2].

Operational Handling & Safety Protocol

According to the National Research Council's Prudent Practices in the Laboratory, all chemical management strategies must prioritize safety from the point of generation[3]. The following protocol ensures that the physical transfer and dissolution of 5,6-dihydro-5-oxo-2-pyrazinecarboxylic acid are conducted without exposing personnel to its irritant properties.

Methodology 1: Safe Weighing and Solution Preparation
  • Preparation & PPE: Don standard laboratory PPE, including a fitted lab coat, nitrile gloves (double-gloving is recommended for extended handling), and safety goggles.

  • Containment: Transfer the sealed chemical container to a Class II biological safety cabinet or a ventilated balance enclosure.

    • Causality: The powder form is highly susceptible to aerosolization. Engineering controls capture airborne particulates, preventing inhalation of H335-classified dust.

  • Weighing: Use an anti-static spatula and a static-dissipative weigh boat.

    • Causality: Pyrazine derivatives in fine powder form can accumulate static charge via triboelectric generation, leading to erratic balance readings and sudden dispersion of the powder.

  • Dissolution: Slowly add the weighed powder to the chosen solvent (e.g., DMSO or a buffered aqueous solution) while stirring. Do not add solvent directly to a large mass of powder.

    • Causality: Adding powder to solvent prevents clumping and localized heat generation, ensuring a smooth, thermodynamically controlled dissolution.

  • Transfer & Sealing: Seal the prepared solution in a chemically compatible container (e.g., borosilicate glass) and label it immediately with the chemical name, concentration, date, and hazard warnings.

HandlingWorkflow Start Preparation for Handling 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Enclosure Transfer to Ventilated Balance Enclosure PPE->Enclosure Weigh Weigh Powder (Anti-static Spatula) Enclosure->Weigh Dissolve Dissolve in Solvent (DMSO / Buffer) Weigh->Dissolve Seal Seal & Label Flask (Transfer to Fume Hood) Dissolve->Seal

Caption: Step-by-step operational workflow for the safe handling of pyrazinecarboxylic acid derivatives.

Comprehensive Waste Disposal Procedures

The Environmental Protection Agency (EPA) mandates that hazardous waste determinations be made accurately, and materials exhibiting irritant properties must be segregated from incompatible chemicals[4]. Unwanted 5,6-dihydro-5-oxo-2-pyrazinecarboxylic acid must be managed as hazardous chemical waste.

Methodology 2: Waste Segregation and Packaging
  • Waste Segregation: Separate waste into three distinct streams: Solid Chemical Waste, Liquid Waste (Aqueous/Organic), and Contaminated Consumables.

    • Causality: Mixing incompatible waste streams (e.g., acidic pyrazine solutions with strong bases or oxidizers) can lead to exothermic reactions, pressure buildup, or toxic gas release[5].

  • Solid Waste Packaging: Collect residual powder and failed solid syntheses in a high-density polyethylene (HDPE) container. Double-bag the container in transparent, heavy-duty hazardous waste bags.

  • Liquid Waste Neutralization: For aqueous waste solutions, verify the pH. If highly acidic, carefully neutralize to pH 6–8 using a dilute sodium bicarbonate solution before transferring to a designated PTFE or glass liquid waste carboy.

    • Causality: The EPA requires hazardous waste to be chemically stable during temporary onsite accumulation[6]. Neutralization prevents the degradation of storage containers.

  • Labeling: Affix a standardized Hazardous Waste label to all containers. Explicitly list "5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid" and check the "Irritant" box. Do not use abbreviations.

  • Final Disposition: Transfer the sealed, labeled containers to the facility's central accumulation area (CAA) for pickup by a licensed hazardous waste disposal contractor. The ultimate disposal method is high-temperature incineration[7].

WasteDisposal Start 5,6-Dihydro-5-oxo-2- pyrazinecarboxylic acid Waste Solid Solid Waste (Powder, Spills) Start->Solid Liquid Liquid Waste (Aqueous/Solvent) Start->Liquid PPE Contaminated Consumables (PPE, Wipes) Start->PPE SolidPack Seal in HDPE Container Double-bagged Solid->SolidPack LiquidPack Neutralize (pH 6-8) Store in PTFE/Glass Liquid->LiquidPack PPEPack Hazardous Chem Waste Bag PPE->PPEPack Incineration High-Temp Incineration (Licensed Facility) SolidPack->Incineration LiquidPack->Incineration PPEPack->Incineration

Caption: Waste segregation and disposal workflow for pyrazinecarboxylic acid derivatives.

Spill Response & Decontamination Plan

In the event of an accidental release, immediate and calculated action is required to prevent exposure and facility contamination.

Methodology 3: Spill Containment and Neutralization
  • Immediate Isolation: Evacuate the immediate vicinity of the spill and alert laboratory personnel and the Environmental Health and Safety (EHS) officer.

  • Assessment & PPE: Assess whether the spill is dry powder or liquid. Ensure respiratory protection (N95 or P100 respirator) is worn for dry powder spills to protect against H335 inhalation hazards.

  • Containment (Dry Spill): Do not sweep. Cover the powder with damp absorbent pads to suppress dust, or use a specialized HEPA-filtered vacuum.

    • Causality: Dry sweeping mechanically aerosolizes the fine particulate, exacerbating inhalation risks and spreading the contamination across laboratory surfaces.

  • Containment (Liquid Spill): Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Work from the outside in to prevent spreading.

  • Decontamination: Wash the affected surface with a 1% sodium bicarbonate solution, followed by standard soap and water.

    • Causality: The mild alkaline wash chemically neutralizes residual carboxylic acid traces, rendering the surface safe for standard operational use.

  • Disposal: Place all cleanup materials into a hazardous waste bag, label as "Spill Cleanup - 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid," and dispose of via the solid waste protocol outlined in Section 3.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US), 2011. URL: [Link]

  • Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA, 2025. URL:[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health, 2025. URL:[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA, 2022. URL:[Link]

Sources

Handling

Personal protective equipment for handling 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid

As a drug development professional or laboratory researcher, handling pharmaceutical intermediates like 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS: 606489-07-0) requires precise, uncompromising safety protocols. Py...

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory researcher, handling pharmaceutical intermediates like 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS: 606489-07-0) requires precise, uncompromising safety protocols. Pyrazine derivatives are foundational scaffolds in the synthesis of antiviral and antidiabetic agents. However, their physical state—often fine, easily aerosolized crystalline powders—presents specific occupational hazards [1].

To build a culture of safety and ensure experimental reproducibility, this guide moves beyond basic safety data sheets. We provide a causality-driven, self-validating operational framework designed to protect personnel and preserve chemical integrity.

Chemical Hazard Profile & Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand why the chemical is hazardous. 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid is classified under the Globally Harmonized System (GHS) as an irritant.

Table 1: Physicochemical and Hazard Summary

PropertySpecificationOperational Implication
CAS Number 606489-07-0Primary identifier for inventory and waste tracking.
Molecular Formula C5H4N2O3 (MW: 140.10 g/mol )Low molecular weight organic powder; prone to static cling.
GHS H315 Causes skin irritationRequires chemical-resistant dermal barriers.
GHS H319 Causes serious eye irritationMandates gap-free ocular protection against airborne dust.
GHS H335 May cause respiratory irritationDictates strict engineering controls (fume hoods) and respiratory PPE [2].

Personal Protective Equipment (PPE) Matrix

Safety is not about wearing every available piece of equipment; it is about wearing the correct equipment for the specific physical properties of the compound.

Table 2: PPE Specifications and Causality

PPE CategoryRequired SpecificationThe Causality (Why we use this)
Hand Protection 100% Nitrile Gloves (Minimum 4 mil thickness)Latex is porous to certain organic compounds and poses allergy risks. Nitrile provides a robust, non-permeable barrier against fine organic powders, directly mitigating H315 skin irritation risks.
Eye Protection Tight-fitting Chemical Splash GogglesStandard safety glasses have top and side gaps. Because this compound is a fine powder, static or drafts can aerosolize it. Goggles prevent micro-particles from settling on the ocular mucosa (H319) [2].
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatSynthetic fabrics (like polyester) generate static electricity, which attracts the powder to the researcher's body. Cotton dissipates static, reducing the risk of powder transport outside the lab.
Respiratory NIOSH-Approved N95 or P100 Particulate RespiratorConditional: Required only if handling the powder outside of a certified chemical fume hood, or during spill cleanup, to prevent inhalation of irritating particulates (H335) [3].

Operational Workflow: A Self-Validating Protocol

Every procedure in the laboratory must be a self-validating system—meaning each step contains a built-in verification check to ensure the protocol has not been compromised.

Protocol: Safe Weighing and Transfer
  • Environmental Validation: Turn on the chemical fume hood and lower the sash to the indicated safe operating height.

    • Validation Check: Observe the digital airflow monitor. Proceed only if the face velocity reads between 80–120 feet per minute (fpm). If the monitor alarms, abort the procedure immediately.

  • Static Mitigation: Wipe the analytical balance and weigh boat with an anti-static cloth.

    • Validation Check: Hover a gloved hand over the empty weigh boat. If the boat shifts or repels, static is still present; re-apply the anti-static treatment.

  • Material Transfer: Dispense the pyrazinecarboxylic acid powder using a grounded, stainless-steel spatula. Causality: Plastic spatulas accumulate static charge, causing fine powders to aerosolize and reducing mass accuracy.

    • Validation Check: The balance reading must stabilize within 3 seconds. Continuous fluctuation indicates draft interference or static buildup.

  • Vessel Sealing: Transfer the powder to the reaction vessel and cap it tightly before removing it from the fume hood.

    • Validation Check: Invert the sealed vial 180 degrees. If any powder escapes the threads, the seal is compromised and must be replaced inside the hood.

HandlingWorkflow A 1. Environmental Validation Check Fume Hood Flow (>100 fpm) B 2. PPE Verification Don Nitrile, Goggles, Lab Coat A->B C 3. Material Handling Weigh with Anti-Static Spatula B->C D 4. Containment Seal Vessel Before Hood Exit C->D E 5. Decontamination Wipe Surfaces with Wet Cloth D->E

Caption: Step-by-step operational workflow for the safe handling of pyrazinecarboxylic acid derivatives.

Spill Response and Decontamination Plan

Powder spills require a specific response. Never dry-sweep a pyrazinecarboxylic acid spill. Dry sweeping mechanically aerosolizes the powder, instantly elevating the respiratory exposure risk for the entire laboratory [3].

Protocol: Wet-Wipe Spill Recovery
  • Assessment: Identify if the spill is contained within the fume hood or on the open bench.

    • Validation Check: If on the open bench, mandate all personnel within a 10-foot radius to don N95/P100 respirators before proceeding.

  • Dampening (Causality): Gently mist the spilled powder with a compatible solvent (e.g., water or 70% ethanol). Causality: The liquid binds the fine particulates into a heavy slurry, completely neutralizing the aerosolization risk.

  • Collection: Wipe up the slurry using absorbent lab wipes, working from the outside edge of the spill toward the center to prevent spreading.

    • Validation Check: Inspect the surface with a flashlight held at a low angle. Any remaining powder will cast a shadow, indicating a second wipe is required.

  • Disposal: Place all contaminated wipes into a sealable hazardous waste bag.

SpillLogic Spill Powder Spill Detected Assess Is the spill contained inside the fume hood? Spill->Assess Hood Yes: Inside Hood Assess->Hood Validated Containment Bench No: On Open Bench Assess->Bench Exposure Risk WetWipe Dampen with Solvent to Prevent Aerosolization Hood->WetWipe Evac Evacuate Area & Don N95/P100 Respirator Bench->Evac Dispose Collect in Sealed Hazardous Waste Bag WetWipe->Dispose Evac->WetWipe

Caption: Decision matrix and response logic for 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid powder spills.

Waste Disposal Plan

Improper disposal of pharmaceutical intermediates can lead to environmental contamination and regulatory fines.

  • Solid Waste: All empty vials, contaminated gloves, and spill-cleanup wipes must be placed in a designated Non-Halogenated Solid Organic Waste container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, Methanol) during your workflow, the resulting solution must be routed to a Non-Halogenated Liquid Organic Waste carboy.

  • Labeling: Ensure the GHS hazard pictograms for "Irritant" (Exclamation Mark) are clearly visible on the waste container.

References

  • Guidechem. "5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid CAS 606489-07-0 Chemical Properties". Guidechem Database.
  • AK Scientific, Inc. "2-Pyrazinecarboxylic acid Safety Data Sheet". AK Scientific Regulatory.
  • Apollo Scientific. "Pyrazine-2-carboxylic acid Handling and Storage Guidelines". Apollo Scientific SDS.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid
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5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid
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